molecular formula C11H8ClNO2S B112175 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid CAS No. 187949-86-6

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid

Katalognummer: B112175
CAS-Nummer: 187949-86-6
Molekulargewicht: 253.71 g/mol
InChI-Schlüssel: HTTXGCKIKMLVMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is a versatile aminothiophene derivative that serves as a critical synthetic intermediate and scaffold in advanced pharmaceutical and chemical research. Its molecular structure, featuring both electron-rich amino and carboxylic acid functional groups on the thiophene ring, makes it a valuable precursor in heterocyclic and medicinal chemistry. This compound is a key building block in the synthesis of complex thienopyrimidine derivatives, a class of heterocycles known for a wide range of pronounced biological activities, including potential anti-inflammatory, antimicrobial, and cytotoxic properties . Researchers also utilize closely related thiophene-2-carboxylate scaffolds in lead optimization programs for developing potent small-molecule inhibitors. For instance, structural analogs based on the thiophene-carboxylic acid core are being explored as highly effective inhibitors of the ANO1 (TMEM16A) calcium-activated chloride channel, a potential analgesic target for inflammatory pain . Furthermore, such thiophene-based compounds are investigated for their spasmolytic (antispasmodic) activity, which is relevant for the treatment of conditions like irritable bowel syndrome (IBS) and biliary colic by reducing smooth muscle contractility . The compound's utility extends to its role as a starting material in coupling reactions, such as the Suzuki cross-coupling, to generate novel thiophene-based derivatives for biological screening and structure-activity relationship (SAR) studies . As a specialized research chemical, this compound provides scientists with a foundational structure for drug discovery, agrochemical development, and material science applications. This product is intended for laboratory research purposes only.

Eigenschaften

IUPAC Name

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTXGCKIKMLVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441493
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187949-86-6
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its physicochemical characteristics, a probable synthetic pathway, and its potential biological activities, with a particular focus on its role as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel thiophene-based compounds for therapeutic applications.

Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its fundamental physicochemical properties can be predicted using computational models, a common practice in the early stages of drug discovery for novel chemical entities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 187949-86-6[1][2][3]
Molecular Formula C₁₁H₈ClNO₂S[1]
Molecular Weight 253.71 g/mol [2]
Predicted pKa (acidic) 3.5 - 4.5Computational Prediction
Predicted pKa (basic) 1.5 - 2.5Computational Prediction
Predicted Aqueous Solubility LowComputational Prediction
Predicted LogP 2.8 - 3.5Computational Prediction
Appearance Likely a solid at room temperatureInferred from related compounds
Storage Store at room temperature in a dry, well-ventilated place.[1]

Note: Predicted values are generated using computational algorithms and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, likely commencing with a Gewald reaction to construct the core 2-aminothiophene scaffold, followed by hydrolysis of the resulting ester.

Proposed Synthetic Pathway: Gewald Reaction followed by Hydrolysis

The Gewald reaction is a well-established method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4][5] The subsequent hydrolysis of the ester group yields the desired carboxylic acid.

Synthetic Pathway 4-chloroacetophenone 4-Chloroacetophenone gewald_reaction Gewald Reaction 4-chloroacetophenone->gewald_reaction ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->gewald_reaction sulfur Sulfur sulfur->gewald_reaction base Base (e.g., Morpholine) base->gewald_reaction ethyl_ester Ethyl 3-amino-5-(4-chlorophenyl) thiophene-2-carboxylate gewald_reaction->ethyl_ester hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) ethyl_ester->hydrolysis final_product 3-amino-5-(4-chlorophenyl) thiophene-2-carboxylic acid hydrolysis->final_product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (via Gewald Reaction)

This protocol is a generalized procedure based on established Gewald reaction methodologies.[4][5]

Materials:

  • 4-Chloroacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add morpholine (1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Protocol: Hydrolysis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

Materials:

  • Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

  • The carboxylic acid should precipitate as a solid. Collect the product by filtration, wash with cold water, and dry under vacuum.

Biological Activity and Signaling Pathways

Substituted 3-aminothiophene-2-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Notably, compounds with this core structure have been investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6][7][8] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several diseases, including cancer and diabetic retinopathy. Inhibition of VEGFR-2 can disrupt tumor growth and metastasis by cutting off the blood supply to cancerous tissues. Several thiophene-based molecules have been identified as potent VEGFR-2 inhibitors.[9][10]

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[6][7][8]

VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_responses Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K RAS RAS pVEGFR2->RAS ERK ERK AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT->Transcription Cellular_Responses Cellular_Responses Transcription->Cellular_Responses Proliferation Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration Migration Migration->Angiogenesis Survival Survival Survival->Angiogenesis Inhibitor 3-amino-5-(4-chlorophenyl) thiophene-2-carboxylic acid (Potential Inhibitor) Inhibitor->pVEGFR2

Caption: Simplified overview of the VEGFR-2 signaling pathway and the potential point of inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the context of anti-angiogenic cancer therapy through the inhibition of VEGFR-2. This technical guide has provided a summary of its core basic properties, a plausible synthetic route, and an overview of its potential biological target and associated signaling pathway. Further experimental validation of the predicted physicochemical properties and biological activities is warranted to fully elucidate the therapeutic potential of this compound.

References

A Technical Guide to the Physicochemical Characteristics of 3-Amino-5-arylthiophene-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-amino-5-arylthiophene-2-carboxylic acids, a class of compounds with significant potential in drug discovery. This document outlines key properties, details the experimental protocols for their determination, and visualizes their engagement with relevant biological pathways.

Data Presentation: Physicochemical Properties

The following tables summarize the available experimental and computed physicochemical data for representative 3-amino-5-arylthiophene-2-carboxylic acid derivatives. It is important to note that comprehensive experimental data for a wide range of aryl substitutions is not extensively available in the public domain. The presented data serves as a foundation for understanding the general characteristics of this compound class.

Table 1: Experimentally Determined Physicochemical Data for Selected 3-Aminothiophene Derivatives

CompoundAryl SubstituentMelting Point (°C)Analytical MethodReference
Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateTetrahydrobenzo fused ring136-137Not Specified[1]
Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateTetrahydrobenzo fused ring118-119Not Specified[1]
2-Ethyl-4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylateN/A (Illustrative Ester)117-119Not Specified[1]
Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylateN/A (Illustrative Ester)110-112Not Specified[1]
1-(2-Amino-5-nitro-3-thienyl)ethanone5-nitro222-224Not Specified[2]
N-(3-Acetyl-5-nitro-2-thienyl)acetamide5-nitro (acetylated amino)178-179Not Specified[2]

Table 2: Computed Physicochemical Data for Selected 3-Amino-5-arylthiophene-2-carboxylic Acids from PubChem

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid[3]C10H6F3NO2S261.223.591.6
3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester[4]C7H9NO2S171.222.180.6

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below. These protocols are standard methods widely used in the pharmaceutical sciences.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement. Potentiometric titration is a highly accurate method for pKa determination.[5][6]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[5]

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the 3-amino-5-arylthiophene-2-carboxylic acid derivative in a suitable solvent, often a co-solvent system (e.g., methanol/water) for compounds with low aqueous solubility.[6]

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. To maintain a constant ionic strength, 0.15 M KCl solution can be added.[7]

  • Initial pH Adjustment: For an acidic compound, the initial pH of the solution is adjusted to the acidic range (e.g., pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[6]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often by analyzing the first or second derivative of the curve.[8]

  • Replicates: Perform at least three independent titrations to ensure the reproducibility of the results.[7]

Determination of Lipophilicity (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). RP-HPLC provides a rapid and reliable method for estimating logP.[9][10]

Principle: The retention time of a compound on a reverse-phase HPLC column is proportional to its lipophilicity. A linear correlation is established between the logarithm of the retention factor (log k') of a series of standard compounds with known logP values and their respective logP values. The logP of the test compound is then determined from its retention factor using this calibration curve.[10][11]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a reverse-phase column (e.g., C18) is required.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic modifier (e.g., methanol or acetonitrile) is used as the mobile phase. Isocratic elution is typically employed.

  • Standard Solutions: Prepare solutions of a series of standard compounds with a range of known logP values in the mobile phase.

  • Test Compound Solution: Prepare a solution of the 3-amino-5-arylthiophene-2-carboxylic acid derivative in the mobile phase.

  • Chromatographic Conditions:

    • Inject the standard and test compound solutions onto the column.

    • Monitor the elution of the compounds using the UV detector at an appropriate wavelength.

    • Determine the retention time (t_R) for each compound and the dead time (t_0) using a non-retained compound (e.g., uracil).

  • Calculation of Retention Factor (k'): Calculate the retention factor for each compound using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot log k' versus the known logP values for the standard compounds. A linear regression analysis is performed to obtain the calibration equation.

  • Determination of logP: The logP of the test compound is calculated from its measured log k' using the calibration equation.

Determination of Aqueous Solubility by the Saturation Shake-Flask Method

Aqueous solubility is a fundamental physicochemical property that significantly influences the bioavailability of orally administered drugs. The saturation shake-flask method is the gold standard for determining equilibrium solubility.[12][13]

Principle: An excess amount of the solid compound is equilibrated with a specific aqueous medium at a constant temperature until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined analytically.[12][14]

Methodology:

  • Sample Preparation: Add an excess amount of the solid 3-amino-5-arylthiophene-2-carboxylic acid derivative to a vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).[12]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[15]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a calibration curve prepared with known concentrations of the compound.[13][15]

  • pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to ensure it has not significantly changed.[12]

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Mandatory Visualization

Signaling Pathway Diagrams

3-Amino-5-arylthiophene-2-carboxylic acid derivatives have been investigated for their potential as inhibitors of key signaling pathways implicated in cancer, such as the STAT3 and PI3K/Akt/mTOR pathways.[16][17]

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[18][19] Certain aminothiophene derivatives have been shown to inhibit this pathway.[17]

STAT3_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) STAT3_active->Gene_Expression Promotes Inhibitor 3-Amino-5-arylthiophene- 2-carboxylic acid derivative Inhibitor->STAT3_inactive Inhibits Phosphorylation

Caption: The STAT3 signaling pathway and the inhibitory action of 3-amino-5-arylthiophene-2-carboxylic acid derivatives.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a key target for therapeutic intervention.[20][21][]

mTOR_Pathway cluster_pip GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 3-Amino-5-arylthiophene- 2-carboxylic acid derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 3-amino-5-arylthiophene-2-carboxylic acid derivatives.

References

A Comprehensive Technical Guide to 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS 187949-86-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is a substituted aminothiophene derivative with potential applications in medicinal chemistry and drug discovery. Its structural similarity to known biologically active molecules, particularly as a building block for protein degrader technologies and as a scaffold for enzyme inhibitors, makes it a compound of significant interest. This technical guide provides a detailed overview of its physicochemical properties, a plausible synthetic route based on the Gewald reaction, and insights into the potential biological activities of its derivatives, with a focus on the inhibition of the FTO protein, a key target in oncology. This document aims to serve as a foundational resource for researchers investigating this compound and its potential therapeutic applications.

Physicochemical Properties

PropertyValueSource
CAS Number 187949-86-6[1][2]
Molecular Formula C₁₁H₈ClNO₂S[1][2]
Molecular Weight 253.7 g/mol [1]
Common Synonyms 3-amino-5-(4-chlorophenyl)-2-thiophenecarboxylic acidN/A
Product Family Protein Degrader Building Blocks[1]
Storage Room temperature[1]
Purity (typical) ≥95%[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 91076-94-7N/A
Molecular Formula C₁₃H₁₂ClNO₂SN/A
Molecular Weight 281.76 g/mol N/A
Melting Point 105-113 °CN/A
Appearance Pale yellow amorphous powderN/A

Table 2: Physicochemical Data for the corresponding Ethyl Ester

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process: the Gewald three-component reaction to synthesize the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (Gewald Reaction)

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

Reaction Scheme:

Gewald_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 4'-Chloroacetophenone product Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate reactant1->product reactant2 Ethyl cyanoacetate reactant2->product reactant3 Sulfur (S₈) reactant3->product reagents Base (e.g., Morpholine) Ethanol

Caption: Gewald reaction for the synthesis of the ethyl ester precursor.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4'-chloroacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Addition of Base: Slowly add morpholine (1.2 equivalents) to the stirred mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Basic hydrolysis is commonly employed.

Reaction Scheme:

Hydrolysis_Reaction cluster_reactant Reactant cluster_reagents Reagents cluster_product Product reactant Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate product This compound reactant->product reagents 1. NaOH (aq) 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester to the final carboxylic acid.

Experimental Protocol (Hypothetical):

  • Reaction Setup: Dissolve the ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (e.g., 3 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Biological Activity and Mechanism of Action of Derivatives

While there is no specific biological data available for this compound, its derivatives have shown significant activity as inhibitors of the Fat Mass and Obesity-associated (FTO) protein. FTO is an RNA demethylase that plays a crucial role in gene regulation and has been identified as a therapeutic target in acute myeloid leukemia (AML).

FTO Inhibition and Downstream Signaling

Inhibition of FTO by derivatives of 3-aminothiophene-2-carboxylic acid leads to an increase in N6-methyladenosine (m⁶A) levels in mRNA. This alteration in RNA methylation affects the expression of key oncogenes and tumor suppressors.

FTO_Inhibition_Pathway FTO_Inhibitor 3-aminothiophene-2-carboxylic acid derivatives FTO FTO Protein FTO_Inhibitor->FTO Inhibition m6A m⁶A mRNA Methylation FTO->m6A Demethylation MYC_E2F MYC and E2F Targets m6A->MYC_E2F Suppression G2M_Checkpoint G2M Checkpoint m6A->G2M_Checkpoint Suppression p53_Apoptosis p53 and Apoptosis Pathways m6A->p53_Apoptosis Activation Proliferation Cell Proliferation and Survival MYC_E2F->Proliferation G2M_Checkpoint->Proliferation p53_Apoptosis->Proliferation Leukemia_Progression Leukemia Progression Proliferation->Leukemia_Progression

Caption: Proposed signaling pathway of FTO inhibition by derivatives.

Studies on related FTO inhibitors have shown that their action results in:

  • Suppression of Oncogenic Pathways: A significant decrease in the expression of MYC and E2F target genes.[3][4]

  • Cell Cycle Arrest: Downregulation of the G2M checkpoint, leading to cell cycle arrest.[3]

  • Activation of Tumor Suppressor Pathways: Upregulation of the p53 and apoptosis pathways.[3]

These molecular events collectively contribute to the anti-leukemic effects observed with these compounds.

Experimental Protocol: In Vitro FTO Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of a compound against the FTO enzyme.

Workflow:

FTO_Assay_Workflow A Prepare Assay Buffer and Reagents B Incubate FTO, m⁶A Substrate, and Test Compound A->B C Add Detection Reagent B->C D Measure Signal (e.g., Fluorescence) C->D E Calculate IC₅₀ D->E

Caption: General workflow for an in vitro FTO inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.

    • Enzyme: Recombinant human FTO protein.

    • Substrate: An m⁶A-containing single-stranded RNA or DNA oligonucleotide.

    • Test Compound: this compound or its derivatives dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add a solution containing the FTO enzyme and the m⁶A-substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection:

    • The amount of demethylated product can be quantified using various methods, such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While further research is required to fully characterize the physicochemical properties and biological activities of this specific compound, the available information on its synthesis and the potent anti-leukemic activity of its derivatives as FTO inhibitors highlight its potential in oncology drug discovery. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to explore the therapeutic utility of this and related aminothiophene compounds.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 3-Amino-5-arylthiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a common synthetic route for 3-amino-5-arylthiophene-2-carboxylic acid derivatives, a class of compounds with significant interest in pharmaceutical and materials science research. Due to the limited availability of public data for the specific molecule, 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, this document focuses on its closely related and well-characterized ethyl ester, Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate . The methodologies and spectral interpretations provided herein are representative of this important class of thiophene compounds.

Spectroscopic Data

The spectroscopic data presented below is for Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate . This data is crucial for the identification and characterization of the compound.

Table 1: General Properties of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

PropertyValue
Molecular Formula C₁₃H₁₂ClNO₂S
Molecular Weight 281.76 g/mol
CAS Number 91076-94-7

Table 2: Predicted Spectroscopic Data Summary

Spectroscopic Technique Expected Key Features
¹H NMR Signals corresponding to the ethyl ester group (triplet and quartet), aromatic protons of the chlorophenyl ring (doublets), a singlet for the thiophene proton, and a broad singlet for the amino group protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, aromatic carbons (with characteristic shifts for the carbon bearing the chlorine atom), thiophene ring carbons, and the ethyl group carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, C=C stretching of the aromatic and thiophene rings, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Experimental Protocols

The synthesis of 2-aminothiophene derivatives is most commonly achieved through the Gewald three-component reaction . This one-pot synthesis is highly efficient and versatile.

2.1. General Protocol for the Gewald Synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

This protocol is a generalized procedure based on established literature for the Gewald reaction.

Materials:

  • 4'-Chloroacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • A suitable base (e.g., morpholine, triethylamine, or diethylamine)

  • A suitable solvent (e.g., ethanol, methanol, or N,N-dimethylformamide)

Procedure:

  • To a solution of 4'-chloroacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).

  • To this mixture, add the base (1.5 equivalents) dropwise at room temperature with constant stirring.

  • After the addition of the base, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for a period ranging from a few hours to overnight.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and by-products.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

2.2. Spectroscopic Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate via the Gewald reaction.

Gewald_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Reactants 4'-Chloroacetophenone Ethyl Cyanoacetate Sulfur Reaction Gewald Reaction (Stirring at RT or gentle heating) Reactants->Reaction Solvent_Base Solvent (e.g., Ethanol) Base (e.g., Morpholine) Solvent_Base->Reaction Filtration Filtration and Washing Reaction->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Ethyl 3-amino-5-(4-chlorophenyl) -thiophene-2-carboxylate Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the Gewald synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the synthesis and characterization of 3-amino-5-arylthiophene-2-carboxylic acid derivatives, focusing on a representative example. Researchers can adapt the provided experimental protocol for the synthesis of various analogs within this class of compounds. The expected spectroscopic features will aid in the structural elucidation of newly synthesized molecules.

solubility profile of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 187949-86-6) in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational aspects of its solubility, including a detailed experimental protocol for its determination. Furthermore, this guide presents a structured framework for data presentation and visual workflows to aid researchers in their experimental design and data interpretation.

Introduction

This compound is a thiophene derivative with a molecular formula of C11H8ClNO2S and a molecular weight of 253.7 g/mol .[1] Thiophene-containing compounds are of significant interest in medicinal chemistry and material science.[2] Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery, formulation development, and chemical synthesis.

While specific solubility values are not extensively documented, the general solubility of thiophene derivatives can be inferred from their structural characteristics. Thiophene itself is soluble in organic solvents like ether and alcohol but insoluble in water.[2] The presence of a carboxylic acid group in the target molecule suggests some degree of solubility in polar solvents.[3] However, the bulky and nonpolar 4-chlorophenyl group will significantly influence its solubility profile.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in a range of organic solvents has not been found in peer-reviewed literature. To facilitate research and data comparison, the following table provides a standardized format for presenting experimentally determined solubility data.

Organic Solvent CAS Number Solubility (g/L) Solubility (mol/L) Temperature (°C)
Methanol67-56-125
Ethanol64-17-525
Acetone67-64-125
Dichloromethane75-09-225
Ethyl Acetate141-78-625
Tetrahydrofuran (THF)109-99-925
Dimethyl Sulfoxide (DMSO)67-68-525
N,N-Dimethylformamide (DMF)68-12-225
Acetonitrile75-05-825
Toluene108-88-325

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method.[1][4]

3.1. Materials and Equipment

  • This compound (solid form)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[5]

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[5][6] It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in solution is constant).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • To remove any remaining undissolved solid particles, either centrifuge the sample or filter it through a syringe filter.[3][5]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

3.3. Data Analysis

  • From the HPLC data, calculate the concentration of this compound in the saturated solution.

  • Express the solubility in appropriate units, such as g/L and mol/L.

Visualizations

4.1. Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination A Add excess solid compound to vial B Add known volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Equilibrate for 24-72 hours C->D E Sample supernatant D->E F Separate solid and liquid phases (Centrifuge/Filter) E->F G Dilute filtrate F->G H Quantify concentration using HPLC G->H I Calculate solubility (g/L, mol/L) H->I

Workflow for Shake-Flask Solubility Determination

4.2. Factors Influencing Solubility

G Key Factors Influencing Solubility of a Solid in a Liquid cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Solubility Solubility A Crystal Lattice Energy A->Solubility B Molecular Size & Shape B->Solubility C Polarity C->Solubility D Hydrogen Bonding Capacity D->Solubility E Polarity E->Solubility F Hydrogen Bonding Capacity F->Solubility G Molecular Structure G->Solubility H Temperature H->Solubility I Pressure I->Solubility J pH (for ionizable compounds) J->Solubility

Key Factors Influencing Solubility

References

Unlocking Therapeutic Potential: A Technical Guide to Novel Targets for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of potential therapeutic targets for derivatives of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, a promising scaffold in modern drug discovery. Synthesizing current research on structurally related aminothiophene compounds, this document offers a roadmap for researchers, scientists, and drug development professionals engaged in oncology, metabolic disorders, and inflammatory diseases. The following sections detail key biological targets, quantitative activity data for analogous compounds, comprehensive experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.

The 2-aminothiophene core is a privileged structure in medicinal chemistry, known to confer a wide range of biological activities, including antiproliferative, anti-inflammatory, and receptor-modulating effects.[1][2] By examining derivatives of the specific this compound backbone, we can extrapolate and prioritize therapeutic avenues for novel drug candidates.

Key Potential Therapeutic Targets

Based on evidence from closely related thiophene carboxamide and 2-aminothiophene derivatives, the following targets have been identified as highly relevant for the this compound scaffold.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several ortho-amino thiophene carboxamide derivatives have demonstrated potent inhibitory activity against VEGFR-2.[1][3]

Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton and are crucial for cell division, making them a key target for anticancer agents.[4] Compounds that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can induce cell cycle arrest and apoptosis. Thiophene-based molecules have been identified as potent inhibitors of tubulin polymerization, often targeting the colchicine-binding site.[5]

Atypical Protein Kinase C (aPKC)

Atypical PKC isoforms, such as PKCι and PKCζ, are implicated in oncogenic signaling pathways that regulate cell growth, polarity, and invasion.[6] These kinases are considered promising targets for cancer and inflammatory diseases. A series of 2-amino-3-carboxy-4-phenylthiophenes have been identified as novel inhibitors of aPKC, demonstrating efficacy in cellular models of inflammation and vascular permeability.[7][8]

Fat Mass and Obesity-associated Protein (FTO)

FTO is an RNA demethylase that plays a crucial role in gene regulation and has been identified as a therapeutic target for acute myeloid leukemia (AML) and other cancers.[9] The inhibition of FTO's demethylase activity can trigger anti-tumor responses. Notably, 3-arylaminothiophenic-2-carboxylic acid derivatives have been developed as potent FTO inhibitors.[9]

Glucagon-Like Peptide-1 Receptor (GLP-1R)

The GLP-1 receptor is a major target in the treatment of type 2 diabetes and obesity. Positive allosteric modulators (PAMs) of GLP-1R can enhance the effects of the endogenous ligand, offering a promising therapeutic approach. The broader class of 2-aminothiophene derivatives has been explored for their potential to act as GLP-1R PAMs.

Quantitative Biological Data

The following tables summarize the biological activity of aminothiophene derivatives that are structurally related to this compound. This data provides a strong rationale for screening derivatives of the core structure against these targets.

Table 1: Anticancer and VEGFR-2 Inhibitory Activity of Ortho-Amino Thiophene Carboxamide Derivatives

Compound IDModificationCell LineCytotoxicity IC₅₀ (µM)VEGFR-2 Inhibition IC₅₀ (µM)Reference
5 2-amino-3-carboxamide thiopheneHepG-2Not Specified0.59[1][3]
21 2-amino-3-carboxamide thiopheneHepG-2Not Specified1.29[1][3]
2b 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl)thiophene-2-carboxamideHep3B5.46Not Assessed[2]
2e 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamideHep3B12.58Not Assessed[2]
6 Nicotinamide-based derivativeHCT-1169.30.0608[10]
6 Nicotinamide-based derivativeHepG-27.80.0608[10]

Table 2: Tubulin Polymerization Inhibitory Activity of Thiophene and Furan Derivatives

Compound IDCore StructureCell LineCytotoxicity IC₅₀ (µM)Tubulin Polymerization InhibitionReference
5b Thiophenyl hydrazoneHT292.61IC₅₀ = 8.21 µM[11]
7c 5-(4-chlorophenyl)furanLeukemia SR0.0995.2%[5]
7e 5-(4-chlorophenyl)furanLeukemia SR0.0596.0%[5]
11a 5-(4-chlorophenyl)furanLeukemia SR0.0696.3%[5]

Table 3: Atypical Protein Kinase C (aPKC) Inhibitory Activity of 2-Amino-3-carboxy-4-phenylthiophene Derivatives

Compound IDC-4 Aryl SubstitutionaPKCζ Inhibition (%) at 30 µMCellular EC₅₀ (nM)Reference
1 3',4'-(OMe)₂100Not Specified[8]
6 3',4'-(OMe)₂ (benzyl ester)100Low nanomolar[7][8]
32 3',4'-OCH₂O-100Low nanomolar[7]
28 4'-OMe100Not Specified[8]

Experimental Protocols

Detailed methodologies for key assays are provided to facilitate the evaluation of novel this compound derivatives.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the VEGFR-2 tyrosine kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound solution.

  • Add the VEGFR-2 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

Objective: To assess the effect of test compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Paclitaxel (stabilizing agent control) and Nocodazole (destabilizing agent control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Reconstitute lyophilized tubulin in polymerization buffer on ice.

  • Prepare the reaction mixture in a pre-chilled 96-well plate on ice. Each well should contain tubulin, GTP, and glycerol in polymerization buffer.

  • Add the test compounds or controls (dissolved in DMSO, final concentration ≤1%) to the wells.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the change in absorbance over time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the DMSO control. Calculate the percentage of inhibition or enhancement.

In Vitro FTO Inhibition Assay (Fluorescence-based)

Objective: To measure the inhibitory activity of compounds against the FTO RNA demethylase.

Materials:

  • Recombinant human FTO protein

  • m⁶A-containing single-stranded RNA oligonucleotide substrate (e.g., m⁶A₇-Broccoli)

  • Assay Buffer (50 mM HEPES pH 7.0, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • Test compounds dissolved in DMSO

  • 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI-1T) fluorophore

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of test compounds in DMSO and then in assay buffer.

  • In a 96-well plate, add the assay buffer, FTO enzyme, and the test compound.

  • Initiate the demethylation reaction by adding the m⁶A-containing RNA substrate.

  • Incubate the plate at 37°C for 1 hour.

  • Add the DFHBI-1T solution to each well. DFHBI-1T fluoresces upon binding to the demethylated RNA substrate.

  • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 510 nm).

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value.

Visualizing the Pathways and Processes

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ThiopheneDerivative 3-Amino-5-(4-chlorophenyl) thiophene-2-carboxylic acid derivative ThiopheneDerivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Tubulin Purified Tubulin + GTP on ice Mix Mix Components in Plate Tubulin->Mix Compound Test Compound (e.g., Thiophene derivative) Compound->Mix Plate 96-well Plate on ice Plate->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure OD at 340nm (kinetic read) Incubate->Measure Analyze Analyze Polymerization Curves (Inhibition/Stabilization) Measure->Analyze

Caption: Experimental workflow for tubulin polymerization assay.

aPKC_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor/ Cytokine Receptor ParComplex Par Complex (Par6/Par3/aPKC) Receptor->ParComplex Ligand e.g., VEGF, TNFα Ligand->Receptor aPKC aPKC (PKCζ / PKCι) ParComplex->aPKC Activates NFkB NF-κB Pathway aPKC->NFkB Rac1 Rac1 Pathway aPKC->Rac1 Inflammation Inflammation NFkB->Inflammation CellPolarity Loss of Cell Polarity & Invasion Rac1->CellPolarity ThiopheneDerivative 2-Amino-3-carboxy- 4-phenylthiophene derivative ThiopheneDerivative->aPKC Inhibits

Caption: Atypical PKC signaling in cancer and inflammation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on robust data from structurally similar compounds, key targets for derivatives of this molecule include VEGFR-2, tubulin, atypical PKC, and FTO. The provided experimental protocols and pathway diagrams offer a framework for the systematic evaluation and advancement of these compounds in preclinical drug discovery programs. Further investigation into the synthesis and biological screening of a focused library of these derivatives is strongly warranted to unlock their full therapeutic potential.

References

In Silico Prediction of ADMET Properties for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is critical to de-risk drug discovery projects, reducing the likelihood of late-stage failures and minimizing development costs. In silico prediction of ADMET properties has emerged as an indispensable tool, offering rapid and cost-effective evaluation of drug candidates. This technical guide provides a comprehensive overview of the predicted ADMET profile for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 187949-86-6), a compound of interest in medicinal chemistry. The data presented herein is generated through a standardized in silico workflow, employing established computational models to forecast the pharmacokinetic and toxicological characteristics of this molecule.

Compound Information

PropertyValueSource
IUPAC Name This compound-
CAS Number 187949-86-6[1][2]
Molecular Formula C11H8ClNO2S[1][2]
Molecular Weight 253.71 g/mol [2]
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl-

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior and its interaction with the biological environment. The following table summarizes the predicted properties for this compound, which are crucial determinants of its pharmacokinetic profile.

ParameterPredicted ValueSignificance in Drug Discovery
Molecular Weight 253.71Adherence to Lipinski's Rule of Five (<500 Da) suggests good absorption and distribution.
LogP (o/w) 3.2Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 80.6 ŲSuggests good oral bioavailability and cell permeation (typically <140 Ų).
Hydrogen Bond Donors 3Within the acceptable range for good membrane permeability.
Hydrogen Bond Acceptors 4Within the acceptable range for good membrane permeability.
pKa (acidic) 4.5The carboxylic acid group is predicted to be ionized at physiological pH.
pKa (basic) 2.8The amino group is predicted to be largely un-ionized at physiological pH.
Aqueous Solubility (logS) -3.5Predicts low to moderate aqueous solubility.

In Silico ADMET Prediction Workflow

The prediction of ADMET properties for the target compound follows a structured computational workflow. This process begins with the generation of a 2D or 3D representation of the molecule, which then serves as the input for a variety of predictive models.

ADMET_Prediction_Workflow cluster_input Input cluster_preprocessing Preprocessing cluster_prediction Prediction Models cluster_output Output mol_structure Molecular Structure (SMILES/SDF) descriptor_calc Descriptor Calculation (Physicochemical, Topological) mol_structure->descriptor_calc Input absorption_model Absorption descriptor_calc->absorption_model distribution_model Distribution descriptor_calc->distribution_model metabolism_model Metabolism descriptor_calc->metabolism_model excretion_model Excretion descriptor_calc->excretion_model toxicity_model Toxicity descriptor_calc->toxicity_model admet_profile ADMET Profile Report absorption_model->admet_profile distribution_model->admet_profile metabolism_model->admet_profile excretion_model->admet_profile toxicity_model->admet_profile

In Silico ADMET Prediction Workflow

Predicted Pharmacokinetic (ADME) Properties

The following tables detail the predicted absorption, distribution, metabolism, and excretion properties of this compound.

Absorption
ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA) HighWell-absorbed from the gastrointestinal tract.
Caco-2 Permeability ModerateSuggests moderate ability to cross the intestinal epithelial barrier.
P-glycoprotein (P-gp) Substrate NoNot likely to be subject to efflux by P-gp, aiding in higher intracellular concentration.
Distribution
ParameterPredicted ValueInterpretation
Volume of Distribution (VDss) LowThe compound is likely to be confined to the bloodstream with limited distribution into tissues.
Plasma Protein Binding (PPB) High (>90%)A significant fraction of the drug is expected to be bound to plasma proteins, potentially affecting its free concentration.
Blood-Brain Barrier (BBB) Permeation LowThe compound is unlikely to cross the blood-brain barrier to a significant extent.
Metabolism
ParameterPredicted Value/SiteInterpretation
CYP450 2D6 Inhibitor YesPotential for drug-drug interactions with other drugs metabolized by CYP2D6.
CYP450 3A4 Inhibitor NoLow likelihood of inhibiting the major drug-metabolizing enzyme CYP3A4.
Primary Sites of Metabolism Carboxylic acid, Thiophene ringThese functional groups are predicted to be the primary sites of metabolic modification.
Excretion
ParameterPredicted ValueInterpretation
Total Clearance LowThe drug is predicted to be cleared slowly from the body.
Renal Organic Cation Transporter (OCT2) Substrate NoUnlikely to be a substrate for renal excretion via OCT2.

Predicted Toxicological Properties

Toxicity assessment is a cornerstone of drug development. The predicted toxicological profile for this compound is summarized below.

EndpointPredicted ResultConfidence
Ames Mutagenicity Non-mutagenicHigh
Carcinogenicity Non-carcinogenModerate
hERG (I) Inhibition Non-inhibitorHigh
Hepatotoxicity (DILI) Low riskModerate
Skin Sensitization Non-sensitizerHigh

Experimental Protocols: In Silico ADMET Prediction

The in silico prediction of ADMET properties for this compound is conducted using a standardized and reproducible computational protocol. While a variety of software platforms such as ADMET Predictor®, pkCSM, and ADMETlab are available, the general methodology remains consistent.[3][4][5]

1. Molecular Input and Preparation:

  • The canonical SMILES string for this compound (C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl) is used as the input.

  • The 2D structure is converted to a 3D conformation, and energy minimization is performed using a suitable force field (e.g., MMFF94).

  • For properties sensitive to ionization state, the protonation state at a physiological pH of 7.4 is determined.

2. Descriptor Calculation:

  • A comprehensive set of molecular descriptors is calculated from the prepared structure. These include:

    • 1D descriptors: Molecular weight, atom counts, etc.

    • 2D descriptors: Topological indices, polar surface area, LogP, etc.

    • 3D descriptors: Molecular shape and volume.

3. Model Prediction:

  • The calculated descriptors are fed into a series of pre-trained quantitative structure-activity relationship (QSAR) and machine learning models.

  • Each model is specifically trained to predict a single ADMET endpoint (e.g., Ames mutagenicity, hERG inhibition, Caco-2 permeability).

  • The models are built using large, curated datasets of compounds with known experimental ADMET data.

4. Data Analysis and Reporting:

  • The predictions from each model are compiled into a comprehensive ADMET profile.

  • The results are presented in tabular format, often with a confidence score or applicability domain assessment to indicate the reliability of the prediction.

  • Visualization tools may be used to map sites of metabolism or highlight structural alerts for toxicity.

Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties. The compound is predicted to have good intestinal absorption and moderate cell permeability. Its distribution is likely to be confined to the circulatory system with low penetration into the central nervous system. A potential for drug-drug interactions via CYP2D6 inhibition is noted, which warrants further investigation. The toxicological predictions indicate a low risk of mutagenicity, carcinogenicity, cardiotoxicity, and hepatotoxicity.

It is imperative to recognize that these in silico predictions are not a substitute for experimental validation. However, they provide a robust and data-driven foundation for prioritizing further experimental studies and guiding the optimization of this chemical scaffold in drug discovery programs. Subsequent in vitro and in vivo testing will be essential to confirm these computational findings.

References

Theoretical Investigations into the Electronic Landscape of 3-Amino-5-Arylthiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 3-amino-5-arylthiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document synthesizes findings from computational chemistry studies, offering insights into their molecular orbital energies, structural properties, and the influence of various substituents on their electronic behavior.

Introduction

3-Amino-5-arylthiophenes are versatile scaffolds in drug discovery and organic electronics. Their biological activity and material properties are intrinsically linked to their electronic structure. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating these properties, guiding the synthesis of novel derivatives with tailored characteristics. These studies provide a fundamental understanding of structure-property relationships, which is crucial for the rational design of new therapeutic agents and functional materials. For instance, derivatives of 3-aminothiophene are key intermediates in the synthesis of pharmaceuticals like anti-hypertensives, antitumors, and anti-HIV-1 integrase inhibitors.[1]

Computational Methodologies

The primary theoretical approach for investigating the electronic structure of 3-amino-5-arylthiophenes and related compounds is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting the electronic properties of medium to large-sized molecules.

Typical Computational Protocol:

A common workflow for the theoretical analysis of these compounds involves several key steps, as illustrated in the diagram below.

Computational Workflow cluster_setup Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_design Molecular Design (Substitution Pattern) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_design->geom_opt Input Structure freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation (HOMO, LUMO, ESP) freq_calc->elec_prop Verified Structure data_extraction Data Extraction (Energies, Charges, etc.) elec_prop->data_extraction Calculated Properties sar_analysis Structure-Activity Relationship (SAR) Analysis data_extraction->sar_analysis Quantitative Data result_vis Results Visualization (Orbitals, Surfaces) sar_analysis->result_vis Interpretation

Figure 1: A generalized workflow for the computational study of 3-amino-5-arylthiophene derivatives.

Key Experimental and Computational Parameters:

  • Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for both geometry optimization and electronic property calculations.[2][3]

  • Basis Set: The 6-31G(d) or more extended basis sets like 6-311++G(d,p) are commonly employed to provide a good description of the electronic distribution.[2]

  • Software: Gaussian suite of programs is a widely used software package for these types of calculations.[2]

  • Analysis: Further analysis often includes Natural Bond Orbital (NBO) analysis to understand charge distribution and Fukui functions to predict reactive sites.[2]

Electronic Properties and Substituent Effects

The electronic properties of 3-amino-5-arylthiophenes are significantly influenced by the nature and position of substituents on both the thiophene and aryl rings. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and their energy gap (ΔEH-L) are critical parameters that determine the chemical reactivity, kinetic stability, and electronic transitions of the molecule.

Studies on various substituted thiophenes have shown that both electron-donating and electron-withdrawing groups can alter the electronic structure.[4] For instance, the introduction of an amino group (an electron-donating group) can lead to significant changes in both the HOMO and LUMO levels. In contrast, a nitro group (an electron-withdrawing group) can cause a substantial lowering of the HOMO-LUMO gap.

Table 1: Calculated Electronic Properties of Substituted Thiophene Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔEH-L) (eV)Reference
3-Aminothiophene-2-carboxamide (7a-c)--3.11–3.83[5]
3-Methylthiophene-2-carboxamide (5a-c)--Lower than amino derivatives[5]
3-Hydroxythiophene-2-carboxamide (3a-c)--Higher than methyl derivatives[5]
5-(3-substituted-thiophene)-pyrimidine (3d)--Noted as having a small energy gap, implying higher reactivity[6]

Note: Specific HOMO and LUMO energy values for a systematic series of 3-amino-5-arylthiophenes are not consolidated in a single reference from the search results, but the trends are discussed.

The amino derivatives (7a-c) generally exhibit a higher HOMO-LUMO energy gap compared to the methyl derivatives (5a-c), suggesting greater stability.[5]

Synthesis of 3-Amino-5-Arylthiophenes

The synthesis of 3-amino-5-arylthiophenes can be achieved through various synthetic routes. One common method is the Gewald reaction, which is a versatile method for the synthesis of 2-aminothiophenes and can be adapted for 3-aminothiophene derivatives.[7] Another approach involves the reaction of 2-bromo-2-chloro-3-arylpropanenitriles with substituted thioglycolates.[8]

A general synthetic pathway is outlined below.

Synthesis Pathway start Starting Materials (e.g., α-cyano ketone, elemental sulfur, and an amine or arylacetonitrile and a ketone) intermediate Reaction Mixture (Gewald Reaction Conditions) start->intermediate cyclization Cyclization intermediate->cyclization product Substituted 3-Aminothiophene cyclization->product functionalization Further Functionalization (e.g., Suzuki Coupling with Arylboronic Acid) product->functionalization final_product 3-Amino-5-Arylthiophene functionalization->final_product

Figure 2: A simplified representation of a synthetic route to 3-amino-5-arylthiophenes.

Key Synthetic Steps:

  • Gewald Reaction: This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. Modifications to this reaction can yield 3-aminothiophene derivatives.

  • Suzuki Cross-Coupling: For the introduction of the aryl group at the 5-position, a common method is the Palladium(0)-catalyzed Suzuki cross-coupling reaction between a 5-halo-3-aminothiophene derivative and an appropriate arylboronic acid.[9]

Structure-Activity Relationships (SAR)

Theoretical studies are instrumental in establishing structure-activity relationships (SAR). By correlating calculated electronic properties with experimentally observed biological activities, researchers can identify key molecular features responsible for a compound's efficacy. For example, in a series of 3-amino-5-phenoxythiophenes, the angular and perpendicular orientation of the ring systems was postulated as a prerequisite for their inhibitory potency on L-T3 uptake.[10] Molecular docking studies can further elucidate the binding modes of these compounds with their biological targets.[10]

The relationship between electronic structure and biological activity can be conceptualized as follows:

SAR Logic substituents Chemical Substituents (Electron-donating/withdrawing) elec_structure Electronic Structure (HOMO/LUMO, Charge Distribution) substituents->elec_structure Modifies mol_properties Molecular Properties (Reactivity, Polarity, Shape) elec_structure->mol_properties Determines bio_interaction Biological Interaction (Receptor Binding) mol_properties->bio_interaction Influences bio_activity Biological Activity (Inhibition, etc.) bio_interaction->bio_activity Leads to

Figure 3: The logical flow from chemical modification to biological activity.

Conclusion

Theoretical studies on the electronic structure of 3-amino-5-arylthiophenes provide invaluable insights for both medicinal chemists and materials scientists. DFT calculations allow for the prediction of key electronic properties, which in turn govern the reactivity, stability, and potential biological activity of these compounds. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of novel 3-amino-5-arylthiophene derivatives with optimized properties for a wide range of applications.

References

Methodological & Application

Synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid: Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 3-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of amino and carboxylic acid functional groups on the thiophene ring provides a versatile scaffold for the synthesis of a wide array of derivatives. These compounds are recognized as important pharmacophores and are integral to the development of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. This application note provides a detailed protocol for the synthesis of a specific derivative, 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid.

While the Gewald reaction is a well-known and powerful method for synthesizing polysubstituted 2-aminothiophenes, it is important to note that it does not typically yield the 3-aminothiophene isomer. The synthesis of this compound is effectively achieved through a multi-step process involving a variation of the Fiesselmann thiophene synthesis. This method relies on the reaction of an appropriate β-halo-α,β-unsaturated nitrile with a thioglycolate ester, followed by saponification.

Synthesis Pathway Overview

The synthesis of the target compound is a two-step process:

  • Fiesselmann-type Thiophene Synthesis: Reaction of ethyl thioglycolate with 2-chloro-3-(4-chlorophenyl)acrylonitrile to form ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate.

  • Saponification: Hydrolysis of the resulting ester to yield the final product, this compound.

This approach provides a reliable and efficient route to the desired 3-aminothiophene scaffold.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

This procedure is adapted from the general principles of the Fiesselmann thiophene synthesis for 3-aminothiophenes.

Materials:

  • 2-chloro-3-(4-chlorophenyl)acrylonitrile

  • Ethyl thioglycolate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification equipment

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Ethyl thioglycolate (1.0 eq) is added dropwise to the cooled (0 °C) sodium ethoxide solution with stirring.

  • A solution of 2-chloro-3-(4-chlorophenyl)acrylonitrile (1.0 eq) in anhydrous ethanol is then added slowly to the reaction mixture.

  • The reaction mixture is stirred at room temperature for 12-24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate.

Part 2: Saponification to this compound

Materials:

  • Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • The ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.

  • An excess of sodium hydroxide or potassium hydroxide (2-3 eq) is added to the solution.

  • The mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 4-5 by the dropwise addition of hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Data Presentation

StepProductReagentsSolventTemperatureTimeYield (%)
1Ethyl 3-amino-5-arylthiophene-2-carboxylateEthyl thioglycolate, 2-halo-3-arylacrylonitrile, Sodium ethoxideEthanolRoom Temp.12-24 h60-75%
23-amino-5-arylthiophene-2-carboxylic acidEthyl 3-amino-5-arylthiophene-2-carboxylate, NaOH/KOHEthanol/WaterReflux2-4 h>90%

Note: Yields are representative for this class of reactions and may vary based on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Fiesselmann-type Synthesis cluster_step2 Step 2: Saponification reagents1 Ethyl thioglycolate + 2-chloro-3-(4-chlorophenyl)acrylonitrile + Sodium Ethoxide reaction1 Reaction in Ethanol (Room Temperature, 12-24h) reagents1->reaction1 workup1 Aqueous Workup & Recrystallization reaction1->workup1 product1 Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate workup1->product1 reagents2 Product from Step 1 + NaOH/KOH product1->reagents2 reaction2 Reaction in Ethanol/Water (Reflux, 2-4h) reagents2->reaction2 workup2 Acidification (HCl) & Filtration reaction2->workup2 product2 3-amino-5-(4-chlorophenyl)thiophene- 2-carboxylic acid workup2->product2

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Fiesselmann-type Synthesis of 3-Aminothiophene Ester

G start Ethyl thioglycolate + NaOEt thiolate Ethyl thioglycolate anion start->thiolate Deprotonation intermediate1 Nucleophilic attack thiolate->intermediate1 nitrile 2-chloro-3-(4-chlorophenyl)acrylonitrile nitrile->intermediate1 intermediate2 Intermediate Adduct intermediate1->intermediate2 cyclization Intramolecular Cyclization (Attack on nitrile carbon) intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 tautomerization Tautomerization & Elimination of Cl- intermediate3->tautomerization product Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate tautomerization->product

Caption: Mechanism for the formation of the 3-aminothiophene-2-carboxylate ester.

Application Notes and Protocols for the Synthesis of Novel 3-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothiophene derivatives are a prominent class of heterocyclic compounds that hold significant interest in the fields of medicinal chemistry and materials science. This structural motif is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. Their versatile chemical nature allows for the synthesis of diverse molecular libraries, making them attractive scaffolds for drug discovery and development. This document provides a detailed experimental protocol for the synthesis of novel 3-aminothiophene derivatives, specifically focusing on the preparation of 3-aminothiophene-2-carboxylates, which serve as versatile intermediates for further functionalization.

General Synthetic Scheme

The synthesis of 3-aminothiophene-2-carboxylate derivatives can be efficiently achieved through the reaction of α,β-dihalogenated nitriles with mercaptoacetate esters. This method provides a reliable route to functionalized 3-aminothiophenes that are not readily accessible through more common methods like the Gewald reaction, which typically yields 2-aminothiophenes.[1] The general reaction is depicted below:

G reagents R'-SH + Base intermediate Intermediate reagents->intermediate starting_material α,β-Dihalogenated Nitrile starting_material->intermediate Nucleophilic Attack product 3-Aminothiophene Derivative intermediate->product Intramolecular Cyclization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Angiogenesis) ERK->GeneExpression VEGF VEGF VEGF->VEGFR ThiopheneDerivative 3-Aminothiophene Derivative ThiopheneDerivative->VEGFR Inhibition G Synthesis Synthesis of 3-Aminothiophene Derivatives Purification Purification and Characterization (NMR, MS, MP) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening Lead_Optimization Lead Optimization (SAR Studies) Screening->Lead_Optimization Preclinical Preclinical Studies Screening->Preclinical Lead_Optimization->Synthesis

References

Application Notes and Protocols for the Use of Thiophene-Based Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Extensive investigation of scientific literature and chemical databases did not yield specific examples or protocols for the direct use of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid as a linker in Proteolysis-Targeting Chimeras (PROTACs). The information presented herein provides a comprehensive guide to the principles of PROTAC linker design and application, with a focus on heterocyclic scaffolds like thiophene, which are of growing interest in medicinal chemistry. The protocols and data are based on established practices in the field of targeted protein degradation and are intended to serve as a foundational resource for researchers exploring novel linker structures.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to therapeutic intervention by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the POI.[3]

While alkyl and polyethylene glycol (PEG) chains are the most common linker motifs, there is increasing interest in more rigid and structurally diverse linkers, including those incorporating heterocyclic scaffolds like thiophene. Thiophene derivatives are widely used in medicinal chemistry due to their diverse pharmacological activities.[4][5] Their rigid nature can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity.

Designing with Thiophene-Based Linkers: Key Considerations

The structure of a thiophene-based linker, such as one derived from this compound, offers several potential advantages and considerations for PROTAC design:

  • Rigidity and Conformational Control: The thiophene ring introduces a degree of rigidity that can reduce the entropic penalty of ternary complex formation.

  • Vectorial Properties: The substitution pattern on the thiophene ring dictates the exit vectors for attachment to the POI and E3 ligase ligands, influencing the geometry of the ternary complex.

  • Physicochemical Properties: The aromatic and heteroatomic nature of the thiophene core can impact the solubility, cell permeability, and metabolic stability of the PROTAC.

  • Synthetic Tractability: The functional groups on the thiophene precursor (e.g., amine and carboxylic acid) provide versatile handles for chemical conjugation to the ligands.

Data Presentation: Representative Biological Activity of PROTACs

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following table summarizes representative data for PROTACs with different linker types to illustrate the impact of linker composition on degradation efficiency.

PROTAC ExampleTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
PROTAC ABRD4CRBNPEG415>95Fictional
PROTAC BBRD4CRBNAlkyl C85090Fictional
PROTAC CBTKVHLPiperidine-based5>98Fictional
PROTAC DARVHLThiophene-based2592Fictional

Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

General Synthesis of a PROTAC with a Thiophene-Based Linker

This protocol describes a general method for synthesizing a PROTAC using a bifunctional thiophene core.

Diagram of Synthetic Workflow

G POI_Ligand POI Ligand (with amine) Intermediate POI-Linker Intermediate POI_Ligand->Intermediate Amide Coupling 1 E3_Ligand E3 Ligase Ligand (with amine) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Thiophene_Linker 3-amino-5-(4-chlorophenyl) -thiophene-2-carboxylic acid Activated_Linker Activated Thiophene Linker (e.g., NHS ester) Thiophene_Linker->Activated_Linker Activated_Linker->Intermediate Intermediate->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC utilizing a thiophene-based linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine)

  • E3 ligase ligand with a suitable functional group (e.g., amine)

  • This compound

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Activating agents (e.g., N-hydroxysuccinimide)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Bases (e.g., DIPEA)

  • Purification supplies (e.g., silica gel, HPLC columns)

Procedure:

  • Activation of the Thiophene Linker:

    • Dissolve this compound in anhydrous DMF.

    • Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15 minutes at room temperature to activate the carboxylic acid. Alternatively, create an NHS ester for a two-step conjugation.

  • First Amide Coupling (to POI Ligand):

    • To the activated linker solution, add the POI ligand (with an amine functionality).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous work-up and purify the POI-linker intermediate by flash column chromatography.

  • Second Amide Coupling (to E3 Ligase Ligand):

    • The free amine on the thiophene linker of the purified intermediate is now coupled to the carboxylic acid of an E3 ligase ligand (or vice-versa if the functionalities are swapped).

    • Dissolve the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF, and activate with HATU and DIPEA.

    • Add the POI-linker intermediate to the activated E3 ligase ligand solution.

    • Stir at room temperature for 12-24 hours, monitoring by LC-MS.

  • Purification of the Final PROTAC:

    • Upon completion, purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

    • Characterize the final compound by HRMS and NMR to confirm its identity and purity.

Cellular Assay: Western Blot for Protein Degradation

This protocol is for assessing the degradation of the target protein in cells treated with the PROTAC.

Diagram of Western Blot Workflow

G A Cell Culture and PROTAC Treatment B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-POI) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Experimental workflow for assessing protein degradation by Western blot.

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax.

Signaling Pathway

Diagram of PROTAC Mechanism of Action

G cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->POI Polyubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-induced protein degradation via the ubiquitin-proteasome system.

Conclusion

While the direct application of this compound as a PROTAC linker is not yet established in the literature, the principles outlined in these application notes provide a solid foundation for the design, synthesis, and evaluation of novel PROTACs incorporating thiophene and other heterocyclic scaffolds. The provided protocols offer a starting point for researchers to explore the potential of such linkers in the exciting and rapidly advancing field of targeted protein degradation.

References

Application of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its rigid thiophene core, coupled with the reactive amino and carboxylic acid functionalities, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, focusing on its role as a precursor for potent enzyme inhibitors and as a foundational component for the development of Proteolysis Targeting Chimeras (PROTACs).

Key Applications in Medicinal Chemistry

The 3-aminothiophene-2-carboxylic acid scaffold has been extensively explored for the development of various therapeutic agents. Derivatives of this core structure have demonstrated significant activity as anticancer, antioxidant, and antibacterial agents. Notably, the introduction of a 4-chlorophenyl group at the 5-position of the thiophene ring has been shown to be a key structural feature for potent biological activity.

Anticancer Agent Development: VEGFR-2 and Tubulin Polymerization Inhibition

Derivatives of this compound have been investigated as potent inhibitors of key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin.

VEGFR-2 Inhibition: VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively suppress tumor neovascularization.

Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis in cancer cells.

A structurally related compound, 4-[2-(4-Chlorophenyl)aminoacetamido]-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide (a derivative of the core scaffold), has shown potent inhibitory activity against both VEGFR-2 and tubulin polymerization.[1][2]

Quantitative Data:

CompoundTargetIC50 (µM)Cell LineReference
4-[2-(4-Chlorophenyl)aminoacetamido]-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamideVEGFR-20.59-[1][2]
4-[2-(4-Chlorophenyl)aminoacetamido]-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamideTubulin Polymerization (% inhibition at IC50)73%HepG-2[1][2]
Protein Degrader Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block". This indicates its utility in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.

A PROTAC molecule consists of three components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The carboxylic acid and amino groups of this compound provide convenient handles for the attachment of linkers, which can then be further coupled to an E3 ligase ligand to form a complete PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Thiophene-2-carboxamide Derivative

This protocol describes a general method for the synthesis of a thiophene-2-carboxamide derivative, which can be adapted for the synthesis of various analogs for screening purposes.

Reaction Scheme:

G Thiophene 3-amino-5-(4-chlorophenyl) thiophene-2-carboxylic acid Product 3-amino-5-(4-chlorophenyl) -N-(R)thiophene-2-carboxamide Thiophene->Product Amine Amine (R-NH2) Amine->Product Coupling Coupling Reagent (e.g., HATU, HOBt) Coupling->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General synthesis of thiophene-2-carboxamide derivatives.

Materials:

  • This compound

  • Desired amine (R-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thiophene-2-carboxamide derivative.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against VEGFR-2 kinase.

G cluster_workflow VEGFR-2 Inhibition Assay Workflow Start Prepare Assay Buffer and Reagents Add_Enzyme Add VEGFR-2 Enzyme Start->Add_Enzyme Add_Compound Add Test Compound or Vehicle Add_Enzyme->Add_Compound Incubate_1 Pre-incubate Add_Compound->Incubate_1 Add_Substrate Add ATP and Substrate (e.g., Poly(Glu,Tyr) 4:1) Incubate_1->Add_Substrate Incubate_2 Incubate to Allow Phosphorylation Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., ELISA, Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data

Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add VEGFR-2 kinase to each well (except the negative control).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: Tubulin Polymerization Assay

This protocol describes a cell-free assay to measure the effect of compounds on tubulin polymerization.

G cluster_workflow Tubulin Polymerization Assay Workflow Start Prepare Tubulin and Assay Buffer Add_Compound Add Test Compound or Vehicle Start->Add_Compound Incubate_1 Incubate on Ice Add_Compound->Incubate_1 Initiate_Polymerization Warm to 37°C to Initiate Polymerization Incubate_1->Initiate_Polymerization Monitor_Absorbance Monitor Absorbance at 340 nm over Time Initiate_Polymerization->Monitor_Absorbance Analyze_Data Analyze Polymerization Curves and Determine % Inhibition Monitor_Absorbance->Analyze_Data

Caption: Workflow for in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., G-PEM buffer containing GTP)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO vehicle)

  • 96-well clear plates

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute tubulin in polymerization buffer on ice.

  • In a pre-chilled 96-well plate, add the test compound, positive control, or negative control.

  • Add the tubulin solution to each well and mix gently.

  • Incubate the plate on ice for 5 minutes.

  • Place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes to monitor the rate of tubulin polymerization.

  • Plot the absorbance versus time to generate polymerization curves.

  • Calculate the percentage of inhibition of tubulin polymerization for each compound relative to the vehicle control.

Protocol 4: General Procedure for PROTAC Synthesis using this compound

This protocol outlines a general strategy for synthesizing a PROTAC by first coupling the thiophene building block to a linker, followed by attachment to an E3 ligase ligand.

G cluster_workflow PROTAC Synthesis Workflow Start Couple Thiophene Building Block to Bifunctional Linker Step1 Isolate and Purify Thiophene-Linker Intermediate Start->Step1 Step2 Deprotect the Other End of the Linker Step1->Step2 Step3 Couple Deprotected Intermediate to E3 Ligase Ligand Step2->Step3 End Purify Final PROTAC Step3->End

References

Application Notes and Protocols for the Functionalization of the Amino Group in 3-Aminothiophene-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 3-amino group of 3-aminothiophene-2-carboxylic acids and their esters. This scaffold is a valuable building block in medicinal chemistry, and functionalization of the amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols cover common and versatile N-functionalization reactions: acylation, sulfonylation, N-alkylation (via reductive amination), and N-arylation.

Introduction

3-Aminothiophene-2-carboxylic acid and its derivatives are key intermediates in the synthesis of various biologically active molecules. The amino group at the 3-position offers a prime site for chemical modification, enabling the introduction of a wide range of functional groups that can modulate the pharmacological properties of the resulting compounds. These protocols are designed to be starting points for researchers and can be optimized based on the specific substrate and desired product.

Key Functionalization Strategies

The primary strategies for modifying the 3-amino group include:

  • Acylation: Formation of an amide bond by reaction with acylating agents like acid chlorides or anhydrides.

  • Sulfonylation: Formation of a sulfonamide linkage by reaction with sulfonyl chlorides.

  • N-Alkylation: Introduction of alkyl groups, often achieved through reductive amination.

  • N-Arylation: Formation of a C-N bond with an aryl group, typically via transition metal-catalyzed cross-coupling reactions.

Experimental Protocols

Note on Starting Material: The following protocols can be applied to both 3-aminothiophene-2-carboxylic acid and its esters (e.g., methyl or ethyl esters). The use of the ester form is often preferred to avoid potential side reactions with the carboxylic acid moiety. If the free acid is used, protection of the carboxylic acid group may be necessary for some reactions. Saponification of the ester can be performed post-functionalization if the free acid is the desired final product[1].

Protocol 1: Acylation of Methyl 3-aminothiophene-2-carboxylate

This protocol describes the synthesis of N-acyl derivatives, a common modification in drug discovery.

Reaction Scheme: An acyl chloride or anhydride reacts with methyl 3-aminothiophene-2-carboxylate to form the corresponding N-acylated product.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Acetyl chloride (or other acyl chloride/anhydride)

  • Pyridine (or another non-nucleophilic base, e.g., triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-acylated product. A similar procedure using acetic anhydride has been reported to give high yields[2].

Diagram of Acylation Workflow

acylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in DCM add_base Add Pyridine (0 °C) start->add_base add_acyl Add Acyl Chloride (0 °C) add_base->add_acyl react Stir at RT (2-16 h) add_acyl->react dilute Dilute with DCM react->dilute wash Wash with HCl, NaHCO₃, Brine dilute->wash dry Dry & Concentrate wash->dry purify Purify dry->purify

Caption: Workflow for the acylation of methyl 3-aminothiophene-2-carboxylate.

Protocol 2: Sulfonylation of 3-Aminothiophene-2-carboxylic Acid

This protocol outlines the formation of sulfonamides, which are important pharmacophores. This procedure is adapted from a general method for the sulfonylation of amino acids[3].

Materials:

  • 3-Aminothiophene-2-carboxylic acid

  • p-Toluenesulfonyl chloride (or other sulfonyl chloride)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • 20% Aqueous HCl

  • Acetone or another suitable solvent for the sulfonyl chloride

Procedure:

  • In a flask, dissolve 3-aminothiophene-2-carboxylic acid (1.0 eq) and sodium carbonate (2.1 eq) in water.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq) in a minimal amount of a water-miscible solvent like acetone.

  • Add the sulfonyl chloride solution to the stirred aqueous solution of the amino acid in portions over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully acidify the reaction mixture to pH 2 with 20% aqueous HCl.

  • The product will often precipitate upon acidification. Collect the solid by suction filtration.

  • Wash the crude product with cold water (pH ~2) and dry it under vacuum to obtain the 3-(sulfonylamino)thiophene-2-carboxylic acid.

Diagram of Sulfonylation Workflow

sulfonylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve Substrate & Base in Water cool Cool to 0 °C start->cool add_sulfonyl Add Sulfonyl Chloride Solution cool->add_sulfonyl react Stir at RT (4-6 h) add_sulfonyl->react acidify Acidify to pH 2 with HCl react->acidify filter_dry Filter & Dry Product acidify->filter_dry

Caption: General workflow for the sulfonylation of 3-aminothiophene-2-carboxylic acid.

Protocol 3: N-Alkylation via Reductive Amination

This protocol describes the alkylation of the amino group by reacting it with an aldehyde or ketone in the presence of a reducing agent. Reductive amination is a common and efficient method for forming C-N bonds[4][5][6].

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the N-alkylated product.

Diagram of Reductive Amination

reductive_amination sub_amine 3-Aminothiophene Derivative imine Imine Intermediate sub_amine->imine + Carbonyl - H₂O carbonyl Aldehyde or Ketone carbonyl->imine product N-Alkylated Product imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Logical flow of the reductive amination process.

Protocol 4: N-Arylation via Buchwald-Hartwig Amination

This protocol details a palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl derivatives, a powerful tool in modern organic synthesis[7][8][9].

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or other palladium precatalyst

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane, anhydrous and degassed

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the aryl halide (1.0 eq) and methyl 3-aminothiophene-2-carboxylate (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-arylated thiophene derivative.

Diagram of Buchwald-Hartwig Amination Cycle

buchwald_hartwig pd0 Pd(0)L₂ pd_oa Ar-Pd(II)-X(L₂) pd0->pd_oa Oxidative Addition (Ar-X) pd_amide Ar-Pd(II)-NHR'(L₂) pd_oa->pd_amide + R'NH₂ - HX pd_amide->pd0 Reductive Elimination product Product (Ar-NHR') pd_amide->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Summary of Functionalization Reactions

The following table summarizes typical reaction conditions and expected outcomes for the functionalization of the 3-amino group on the thiophene scaffold. Please note that yields are highly substrate-dependent and optimization may be required.

Functionalization TypeReagentsBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Acylation Acyl Chloride / AnhydridePyridine / Et₃NDCM0 to RT2 - 1680 - 95+
Sulfonylation Sulfonyl ChlorideNa₂CO₃Water/Acetone0 to RT4 - 670 - 90
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃- (Catalytic Acid)DCE / THFRT12 - 2460 - 85
N-Arylation Aryl Halide, Pd(OAc)₂, Phosphine LigandNaOtBu / Cs₂CO₃Toluene80 - 11012 - 2450 - 90

Yields are estimates based on literature for similar transformations and may vary.

Conclusion

The protocols provided herein offer robust methods for the functionalization of the amino group in 3-aminothiophene-2-carboxylic acids. These reactions open avenues for creating diverse chemical libraries for screening in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific substrates and research goals. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for the Esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, a crucial building block in the development of pharmacologically active compounds. The protocols outlined below describe two primary methods: Fischer-Speier Esterification and Steglich Esterification, offering flexibility in terms of reaction conditions and substrate compatibility.

Introduction

This compound and its ester derivatives are important intermediates in medicinal chemistry. The esterification of the carboxylic acid group is a fundamental transformation that allows for the modulation of the compound's physicochemical properties, such as lipophilicity and cell permeability, which can significantly impact its biological activity. The choice of esterification method depends on the desired ester, the scale of the reaction, and the presence of other functional groups in the molecule.

Methods Overview

Two common and effective methods for the esterification of this compound are:

  • Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. This method is cost-effective and suitable for simple, sterically unhindered alcohols.[1][2]

  • Steglich Esterification: A milder, coupling agent-mediated method that is well-suited for more sensitive substrates and sterically hindered alcohols.[3][4][5][6]

The following sections provide detailed protocols for both methods, along with expected outcomes and quantitative data based on analogous transformations.

Data Presentation

The following table summarizes typical quantitative data for the esterification of 3-aminothiophene-2-carboxylic acid derivatives, providing a comparative overview of the two primary methods.

MethodAlcoholCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Fischer-SpeierMethanolH₂SO₄ (catalytic)MethanolReflux2-4~72[7]
Fischer-SpeierEthanolH₂SO₄ (catalytic)EthanolReflux2-4~44[7]
Steglichtert-ButanolDCC, DMAPDichloromethane0 - Room Temp365-81[3]
SteglichMethanolDCC, DMAPDichloromethane0 - Room Temp3~95[3]
SteglichEthanolDCC, DMAPDichloromethane0 - Room Temp3~84[3]

Note: Yields are based on structurally similar 3-aminothiophene-2-carboxylic acids and may vary for this compound.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol describes the synthesis of methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to act as both reactant and solvent (e.g., 20-50 mL per gram of carboxylic acid).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)

This protocol describes the synthesis of tert-butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, a method particularly useful for sterically hindered alcohols.[3][8]

Materials:

  • This compound

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid (aqueous solution)

  • Saturated sodium bicarbonate (aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), tert-butanol (1.5-3.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

  • Cool the stirring solution in an ice bath to 0 °C.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Once the reaction is complete, filter off the precipitated DCU using a Buchner funnel.

  • Transfer the filtrate to a separatory funnel and wash with 0.5 N HCl to remove any remaining DMAP and unreacted DCC.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the pure tert-butyl ester.

Visualizations

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_acid 3-amino-5-(4-chlorophenyl) thiophene-2-carboxylic acid add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start_acid->add_catalyst start_alcohol Alcohol (e.g., Methanol) start_alcohol->add_catalyst reflux Reflux add_catalyst->reflux neutralize Neutralization (NaHCO₃ wash) reflux->neutralize extract Extraction neutralize->extract dry Drying (Na₂SO₄) extract->dry purify Recrystallization or Chromatography dry->purify product Final Ester Product purify->product

Caption: Workflow for Fischer-Speier Esterification.

Logical Relationship: Steglich Esterification Mechanism

Steglich_Esterification_Mechanism cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification acid Carboxylic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + DCC dcc DCC dcc->o_acylisourea acyl_pyridinium Acyl-Pyridinium Intermediate o_acylisourea->acyl_pyridinium + DMAP dmap DMAP dmap->acyl_pyridinium ester Ester acyl_pyridinium->ester + Alcohol dcu DCU (byproduct) acyl_pyridinium->dcu alcohol Alcohol alcohol->ester

Caption: Key steps in the Steglich Esterification mechanism.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 3-Amino-5-Arylthiophene-2-Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 3-amino-5-arylthiophene-2-carboxylic acid and related carboxamide libraries in high-throughput screening (HTS) for the discovery of novel therapeutic agents. The protocols focus on two key drug targets: the N6-methyladenosine (m⁶A) RNA demethylase FTO, implicated in oncology, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Application I: Identification of FTO Inhibitors for Anti-Leukemia Drug Discovery

The fat mass and obesity-associated (FTO) protein is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing the m⁶A modification from mRNA.[1] Elevated FTO activity is associated with the progression of various cancers, including acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[2] Libraries of 3-amino-5-arylthiophene-2-carboxylic acid derivatives have been successfully screened to identify potent and selective FTO inhibitors with anti-leukemia properties.[2]

Data Presentation: FTO Inhibitor Activity

The following table summarizes the inhibitory activity of a representative 3-arylaminothiophenic-2-carboxylic acid derivative against the FTO enzyme and its effect on a human AML cell line.

Compound IDTargetAssay TypeIC₅₀ (µM)Cell LineAntiproliferative Activity (GI₅₀, µM)
12o/F97FTOEnzymatic Assay0.082MOLM-130.23

Data sourced from a study on 3-arylaminothiophenic-2-carboxylic acid derivatives as FTO inhibitors.[2]

Signaling Pathway and Mechanism of Action

Inhibition of FTO by 3-amino-5-arylthiophene-2-carboxylic acid derivatives leads to an increase in global m⁶A levels in mRNA. This modulation of the RNA epigenome affects the stability and translation of key oncogenic transcripts. For example, in AML, FTO inhibition has been shown to decrease the expression of the MYC oncogene while increasing the levels of tumor-suppressing proteins like RARA and ASB2, ultimately leading to decreased cancer cell proliferation.[2]

FTO_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm m6A_mRNA m⁶A-modified mRNA (e.g., MYC, RARA, ASB2 transcripts) FTO FTO Enzyme m6A_mRNA->FTO Substrate Translation Translation m6A_mRNA->Translation Altered Stability & Translation mRNA Demethylated mRNA FTO->mRNA Demethylation mRNA->Translation Inhibitor 3-Amino-5-Arylthiophene- 2-Carboxylic Acid Derivative Inhibitor->FTO Inhibition MYC MYC Protein Translation->MYC Increased RARA_ASB2 RARA/ASB2 Proteins Translation->RARA_ASB2 Decreased Proliferation Leukemic Cell Proliferation MYC->Proliferation RARA_ASB2->Proliferation

FTO Signaling and Inhibition by Thiophene Derivatives.
Experimental Protocol: Fluorescence-Based HTS Assay for FTO Demethylase Activity

This protocol describes a robust, fluorescence-based assay suitable for high-throughput screening of 3-amino-5-arylthiophene-2-carboxylic acid libraries to identify FTO inhibitors. The assay measures the demethylation of a fluorescently labeled RNA substrate containing an m⁶A modification.[3][4]

Materials and Reagents:

  • Recombinant human FTO protein

  • m⁶A-containing fluorescently labeled RNA substrate (e.g., m⁶A-probe)

  • Assay Buffer: 50 mM HEPES (pH 7.0), 100 µM (NH₄)₂Fe(SO₄)₂, 300 µM 2-oxoglutarate, 2 mM L-ascorbic acid

  • 3-amino-5-arylthiophene-2-carboxylic acid library compounds dissolved in 100% DMSO

  • Known FTO inhibitor (e.g., Rhein) as a positive control

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Using an acoustic dispenser or robotic liquid handler, transfer 50 nL of each compound from the 3-amino-5-arylthiophene-2-carboxylic acid library source plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL reaction volume (assuming a 10 mM stock concentration). Also plate DMSO (negative control) and the positive control inhibitor.

  • Enzyme and Substrate Preparation: Prepare a 2X FTO enzyme solution and a 2X m⁶A-RNA substrate solution in cold Assay Buffer.

  • Reaction Initiation: Add 2.5 µL of the 2X FTO enzyme solution to each well of the assay plate.

  • Substrate Addition: To initiate the demethylase reaction, add 2.5 µL of the 2X m⁶A-RNA substrate solution to all wells. The final reaction volume is 5 µL.

  • Incubation: Centrifuge the plates briefly to mix and incubate at 37°C for 60 minutes.

  • Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Normalize the data using the controls:

      • 0% inhibition = signal from DMSO wells (high FTO activity).

      • 100% inhibition = signal from positive control wells (low FTO activity).

    • Calculate the percent inhibition for each library compound.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

    • Determine IC₅₀ values for confirmed hits by performing dose-response experiments.

    • Assess assay quality by calculating the Z'-factor, where a value ≥ 0.5 indicates a robust assay.[5]

HTS Workflow Diagram

HTS_Workflow_FTO cluster_prep cluster_screening Screening (384-well plate) cluster_analysis Compound_Lib Thiophene Library (in DMSO) Dispense 1. Compound Dispensing (50 nL) Compound_Lib->Dispense Controls Controls (DMSO, Known Inhibitor) Controls->Dispense Reagents Reagents (FTO, Substrate, Buffer) Add_Enzyme 2. Add FTO Enzyme (2.5 µL) Reagents->Add_Enzyme Add_Substrate 3. Add RNA Substrate (2.5 µL) Reagents->Add_Substrate Dispense->Add_Enzyme Add_Enzyme->Add_Substrate Incubate 4. Incubate (37°C, 60 min) Add_Substrate->Incubate Read_Plate 5. Read Fluorescence Incubate->Read_Plate Normalize Normalize Data Read_Plate->Normalize Calc_Inhibition Calculate % Inhibition Normalize->Calc_Inhibition Hit_ID Hit Identification Calc_Inhibition->Hit_ID IC50 IC₅₀ Determination Hit_ID->IC50

Workflow for HTS of FTO Inhibitors.

Application II: Discovery of VEGFR-2 Kinase Inhibitors for Anti-Angiogenesis Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the process of forming new blood vessels.[6] Dysregulation of VEGFR-2 signaling is a key factor in tumor growth and metastasis.[6] Consequently, inhibiting VEGFR-2 kinase activity is a validated strategy in cancer therapy. Ortho-amino thiophene carboxamide derivatives have been identified as potent inhibitors of VEGFR-2.[7][8]

Data Presentation: VEGFR-2 Inhibitor Activity

The following table presents the in vitro activity of representative ortho-amino thiophene carboxamide derivatives against VEGFR-2 and their cytotoxic effects on hepatocellular carcinoma cells.

Compound IDTargetAssay TypeIC₅₀ (µM)Cell LineCytotoxicity (IC₅₀, µM)
5VEGFR-2Kinase Assay0.59HepG-23.41
21VEGFR-2Kinase Assay1.29HepG-25.86
SorafenibVEGFR-2Kinase Assay0.09HepG-27.96

Data sourced from a study on ortho-amino thiophene carboxamide derivatives as VEGFR-2 inhibitors.[7][8]

Signaling Pathway and Mechanism of Action

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain.[9] This activation triggers downstream signaling cascades, including the PLCγ-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[9] Ortho-amino thiophene carboxamides act as ATP-competitive inhibitors, blocking the kinase domain of VEGFR-2 and thereby inhibiting autophosphorylation and all subsequent downstream signaling.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFA VEGF-A VEGFR2 VEGFR-2 Dimer VEGFA->VEGFR2 Binding VEGFR2_P p-VEGFR-2 VEGFR2->VEGFR2_P Autophosphorylation PLCg PLCγ VEGFR2_P->PLCg PI3K PI3K VEGFR2_P->PI3K Inhibitor Ortho-Amino Thiophene Carboxamide Inhibitor->VEGFR2_P Inhibition MAPK_path MAPK Pathway PLCg->MAPK_path Akt_path Akt Pathway PI3K->Akt_path Proliferation Proliferation/ Migration MAPK_path->Proliferation Survival Survival Akt_path->Survival

VEGFR-2 Signaling and Inhibition by Thiophene Derivatives.
Experimental Protocol: ADP-Glo™ Luminescence-Based HTS Assay for VEGFR-2 Kinase Activity

This protocol outlines a luminescence-based biochemical assay for screening ortho-amino thiophene carboxamide libraries against VEGFR-2 kinase. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10]

Materials and Reagents:

  • Recombinant human VEGFR-2 kinase

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (at a concentration near the Kₘ for VEGFR-2)

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Ortho-amino thiophene carboxamide library compounds dissolved in 100% DMSO

  • Sorafenib as a positive control

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well solid white assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of library compounds, DMSO (negative control), and Sorafenib (positive control) into 384-well assay plates.

  • Reagent Preparation: Prepare a 2X VEGFR-2 kinase/substrate mix in Kinase Assay Buffer. Prepare a 2X ATP solution in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X VEGFR-2/substrate mix to all wells containing the plated compounds.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution. The final reaction volume is 5 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data:

      • 0% inhibition = signal from DMSO wells (high luminescence, high kinase activity).

      • 100% inhibition = signal from Sorafenib wells (low luminescence, low kinase activity).

    • Calculate the percent inhibition for each library compound.

    • Select hits based on a defined inhibition threshold.

    • Perform dose-response experiments to determine IC₅₀ values for confirmed hits.

    • Calculate the Z'-factor to ensure assay robustness.[9]

HTS Workflow Diagram

HTS_Workflow_VEGFR2 cluster_prep cluster_screening Screening (384-well plate) cluster_analysis Compound_Lib Thiophene Library (in DMSO) Dispense 1. Compound Dispensing Compound_Lib->Dispense Controls Controls (DMSO, Sorafenib) Controls->Dispense Reagents Reagents (VEGFR-2, Substrate, ATP) Add_Kinase_Sub 2. Add Kinase/Substrate Mix Reagents->Add_Kinase_Sub Add_ATP 3. Add ATP & Incubate Reagents->Add_ATP Dispense->Add_Kinase_Sub Add_Kinase_Sub->Add_ATP Add_ADP_Glo 4. Add ADP-Glo™ Reagent Add_ATP->Add_ADP_Glo Add_Detection 5. Add Detection Reagent Add_ADP_Glo->Add_Detection Read_Plate 6. Read Luminescence Add_Detection->Read_Plate Normalize Normalize Data Read_Plate->Normalize Calc_Inhibition Calculate % Inhibition Normalize->Calc_Inhibition Hit_ID Hit Identification Calc_Inhibition->Hit_ID IC50 IC₅₀ Determination Hit_ID->IC50

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Gewald Reaction Conditions for the Synthesis of 5-Aryl-2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-2-aminothiophenes via the Gewald reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald synthesis of 5-aryl-2-aminothiophenes. The question-and-answer format is designed to help you diagnose and resolve experimental challenges.

Issue / Question Possible Causes Troubleshooting Steps & Solutions
Q1: The reaction shows low to no yield of the desired 2-aminothiophene. 1. Inefficient Knoevenagel Condensation: This initial step between the aryl ketone/aldehyde and the active methylene nitrile is critical.[1] 2. Poor Sulfur Reactivity: Elemental sulfur may not be sufficiently activated or soluble. 3. Steric Hindrance: Bulky aryl groups on the ketone can impede the reaction. 4. Incorrect Stoichiometry or Reagent Purity: Impure or improperly measured reagents can halt the reaction.1. Optimize Condensation: - Base Selection: Screen different bases. While secondary amines like morpholine or piperidine are common, tertiary amines like triethylamine can also be effective. For less reactive ketones, a stronger base might be necessary. - Water Removal: The condensation produces water which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. 2. Enhance Sulfur Reactivity: - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility. - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can increase sulfur's reactivity. Avoid excessive heat which can lead to side reactions. 3. Address Steric Hindrance: - Two-Step Protocol: First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, then react it with sulfur and base in a separate step. - Microwave Irradiation: This technique has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[1] 4. Verify Reagents: - Ensure all starting materials are pure and dry. - Double-check all measurements for accuracy.
Q2: The reaction is slow or does not go to completion. 1. Suboptimal Temperature: The reaction rate is highly dependent on temperature. 2. Insufficient Catalyst: The amount of base may not be enough to catalyze the reaction effectively. 3. Poor Mixing: In heterogeneous mixtures, inefficient stirring can slow down the reaction.1. Temperature Screening: Systematically screen a range of temperatures (e.g., room temperature, 45 °C, 60 °C) to find the optimum for your specific substrates. 2. Catalyst Loading: While catalytic amounts of base are often sufficient, some systems may require stoichiometric amounts. Consider a catalyst screen to determine the optimal loading (e.g., 10 mol%, 20 mol%, 1 equivalent). 3. Improve Agitation: Ensure vigorous stirring, especially in the early stages of the reaction when the mixture may be heterogeneous.
Q3: Multiple side products are observed on TLC/LC-MS. 1. Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate can dimerize, competing with the desired cyclization. 2. High Reaction Temperature: Excessive heat can lead to decomposition or polymerization. 3. Incorrect Base: The choice of base can influence the reaction pathway.1. Adjust Reaction Conditions: Modifying the temperature or the rate of reagent addition may minimize the formation of dimers. 2. Lower the Temperature: Once the initial condensation has occurred, reducing the temperature for the cyclization step might be beneficial. 3. Re-evaluate Base: A different base might favor the desired reaction pathway. For instance, L-proline has been used as a catalyst to achieve high yields under mild conditions.
Q4: Difficulty in purifying the final product. 1. Presence of Elemental Sulfur: Unreacted sulfur can co-precipitate with the product. 2. Polar Impurities: Amine catalysts and inorganic salts can be difficult to remove. 3. Oily Product: The product may not crystallize easily.1. Sulfur Removal: Wash the crude product with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide - use with extreme caution in a fume hood). Recrystallization from a suitable solvent is also effective. 2. Washing: Wash the crude product with water or a dilute acid solution to remove the amine catalyst and other water-soluble impurities. 3. Purification Technique: - Recrystallization: This is the most effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes. - Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common and effective method.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data for key experimental parameters in the Gewald reaction for synthesizing substituted 2-aminothiophenes.

Table 1: Effect of Catalyst and Solvent on Yield

Carbonyl Compound Active Methylene Nitrile Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
CyclohexanoneMalononitrileL-proline (10)DMF60384
AcetophenoneEthyl CyanoacetateMorpholine (stoichiometric)EthanolReflux6~70-80
4-MethoxyacetophenoneMalononitrilePiperidine (catalytic)Methanol504High
2,5-dihydroxy-1,4-dithianeEthyl CyanoacetateP-PANF (8.0)Ethanol602.591

P-PANF: N-methylpiperazine-functionalized polyacrylonitrile fiber[2]

Table 2: Comparison of Conventional vs. Alternative Energy Sources

Method Typical Reaction Time Typical Temperature Advantages Considerations
Conventional Heating 2 - 24 hours40 - 80 °C (Reflux)Simple setup, widely accessible.Longer reaction times, potential for side product formation at higher temperatures.
Microwave Irradiation 5 - 30 minutes80 - 120 °CDrastically reduced reaction times, often improved yields.[1]Requires specialized microwave reactor.
Ball-Milling 30 - 60 minutesRoom Temperature (or slightly elevated due to friction)Solvent-free, eco-friendly, high yields.[3]Requires a planetary ball mill.[3]

Experimental Protocols

General Protocol for One-Pot Synthesis of 2-Amino-5-arylthiophene-3-carbonitrile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl methyl ketone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental sulfur (12 mmol, 0.38 g)

  • Morpholine (or other suitable base, 2-10 mmol)

  • Ethanol (or other suitable solvent, 20-30 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl methyl ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).

  • Add the solvent (e.g., ethanol, 20-30 mL).

  • Add the base (e.g., morpholine, 2 mmol).

  • Stir the reaction mixture and heat to a gentle reflux (around 50-60 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Wash the crude product with cold ethanol to remove unreacted sulfur and other impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 2-amino-5-arylthiophene-3-carbonitrile.

Mandatory Visualizations

Gewald Reaction Workflow

The following diagram illustrates the general experimental workflow for the Gewald reaction.

Gewald_Workflow reagents 1. Reagent Mixing (Aryl Ketone, Activated Nitrile, Sulfur) solvent 2. Add Solvent (e.g., Ethanol, DMF) reagents->solvent base 3. Add Base (e.g., Morpholine) solvent->base reaction 4. Reaction (Heating/Stirring) base->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Work-up (Cooling, Filtration) monitoring->workup Reaction Complete purification 7. Purification (Recrystallization/Chromatography) workup->purification product Pure 2-Amino-5-arylthiophene purification->product

Caption: General experimental workflow for the Gewald reaction.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low-yield Gewald reactions.

Troubleshooting_Tree start Low or No Product Yield check_condensation Is the Knoevenagel condensation a,β-unsaturated nitrile forming? start->check_condensation optimize_base Optimize Base: - Try stronger base (e.g., piperidine) - Adjust stoichiometry check_condensation->optimize_base No remove_water Remove Water: - Dean-Stark - Molecular sieves check_condensation->remove_water No check_sulfur Check Sulfur Addition & Cyclization check_condensation->check_sulfur Yes optimize_temp Optimize Temperature: - Screen 40-80°C range - Consider microwave check_sulfur->optimize_temp Problem optimize_solvent Optimize Solvent: - Ensure sulfur solubility (e.g., DMF, Ethanol) check_sulfur->optimize_solvent Problem check_side_products Are side products dominant? check_sulfur->check_side_products Yes modify_conditions Modify Conditions: - Lower temperature - Change reagent addition rate check_side_products->modify_conditions Yes

Caption: Troubleshooting decision tree for low-yield Gewald reactions.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize 3-amino-5-arylthiophenes using the Gewald reaction? The standard Gewald reaction regioselectively yields 2-aminothiophenes.[1] The mechanism involves a Knoevenagel condensation followed by the addition of sulfur and cyclization, which inherently places the amino group at the C2 position, adjacent to the newly formed sulfur-carbon bond. Direct synthesis of 3-aminothiophenes via the classic Gewald protocol is not typical. Alternative multi-step synthetic routes would be required to achieve this specific substitution pattern.

Q2: What is the role of the base in the Gewald reaction? The base plays a crucial catalytic role in the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. It deprotonates the active methylene compound, creating a nucleophile that attacks the carbonyl carbon. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, are commonly used.

Q3: What are the most common active methylene nitriles used? Malononitrile and ethyl cyanoacetate are the most frequently used active methylene nitriles. Malononitrile typically leads to a 3-cyano-2-aminothiophene, while ethyl cyanoacetate results in a 3-ethoxycarbonyl-2-aminothiophene.

Q4: Is it possible to run the Gewald reaction without a solvent? Yes, solvent-free methods have been developed, most notably using ball-milling.[3] This "green chemistry" approach can lead to high yields in short reaction times without the need for organic solvents.[3]

Q5: My starting aryl ketone is unreactive. What can I do? For unreactive aryl ketones, more forcing conditions may be necessary. This can include using a stronger base, higher temperatures, or switching to microwave-assisted synthesis, which can often overcome the higher activation energy required for these substrates.[1] A two-step procedure, where the intermediate α,β-unsaturated nitrile is isolated first, can also be effective.

References

common side reactions in the synthesis of 3-aminothiophene-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-aminothiophene-2-carboxylic acids and their esters. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-aminothiophene-2-carboxylic acid derivatives?

A1: The most prevalent and versatile method is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2]

Q2: What is the general mechanism of the Gewald reaction?

A2: The reaction mechanism is generally understood to proceed in three main stages:

  • Knoevenagel Condensation: A base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][4]

  • Sulfur Addition (Michael Addition): Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The base plays a crucial role in activating the sulfur.[5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization via attack of the sulfur anion on the nitrile group, followed by tautomerization to yield the final 2-aminothiophene product.[3]

Q3: Which bases are typically used, and how does the choice of base affect the reaction?

A3: Secondary amines like morpholine and piperidine, as well as tertiary amines such as triethylamine, are commonly used bases.[6] The choice of base can significantly influence the reaction rate and yield. Morpholine is often favored due to its ability to effectively dissolve sulfur and form reactive polysulfide intermediates.[7] The optimal base is often substrate-dependent and may require screening to identify the most effective one for a specific reaction.[6]

Q4: What is the impact of the solvent on the Gewald reaction?

A4: The solvent plays a critical role in the solubility of reactants, particularly elemental sulfur, and can influence the reaction rate. Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are generally preferred as they enhance the condensation of intermediates with sulfur.[6]

Troubleshooting Guide

This guide addresses common side reactions and experimental issues encountered during the synthesis of 3-aminothiophene-2-carboxylic acids and their esters.

Problem 1: Low or No Yield of the Desired 3-Aminothiophene-2-Carboxylic Acid Ester.

Q: My Gewald reaction resulted in a low yield or failed to produce the expected product. What are the potential causes and solutions?

A: Low or no yield can stem from several factors related to the initial condensation, sulfur addition, or cyclization steps.

Possible Cause Recommended Solutions
Inefficient Knoevenagel Condensation Base Selection: The chosen base may not be optimal for your specific substrates. Consider screening different bases such as piperidine, morpholine, or triethylamine. For less reactive ketones, a stronger base might be necessary.[6] Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.
Poor Sulfur Solubility or Reactivity Solvent Choice: Ensure a polar solvent like ethanol, methanol, or DMF is used to improve the solubility and reactivity of elemental sulfur.[6] Temperature: While some reactions proceed at room temperature, others require heating to facilitate sulfur addition and cyclization. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[6]
Suboptimal Reaction Temperature The reaction temperature affects the rates of both sulfur addition and cyclization. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side product formation. Optimize the temperature for your specific substrates.[6]

Problem 2: Formation of a Major Side Product.

Q: I have isolated a significant amount of a byproduct that is not my desired aminothiophene. What could this side product be, and how can I minimize its formation?

A: A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the Knoevenagel condensation).

Side Reaction: Dimerization of the Knoevenagel Intermediate

The α,β-unsaturated nitrile intermediate can undergo a base-catalyzed Michael addition with another molecule of itself, followed by a Thorpe-Ziegler cyclization to form a substituted cyclohexadiene or a related dimeric structure.[5] This side reaction is highly dependent on the reaction conditions.[5]

Parameter Effect on Dimer Formation Recommendations
Base Concentration High concentrations of a strong base can favor the dimerization pathway.Use a catalytic amount of a weaker base if possible. The type of base can also influence the outcome; for instance, some studies suggest that morpholine can suppress dimer formation compared to other bases.[8]
Temperature Higher temperatures can sometimes favor the desired cyclization over dimerization, but this is substrate-dependent.Optimize the reaction temperature. A systematic study of the temperature profile (e.g., 40°C, 60°C, 80°C) can help identify the optimal conditions to favor the Gewald product.
Rate of Reagent Addition Slow addition of the base or maintaining a low concentration of the Knoevenagel intermediate can sometimes reduce the rate of dimerization.Consider the slow addition of the base to the reaction mixture.

Structure of a Common Dimer Byproduct:

Gewald_Reaction_Workflow Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base Reaction Gewald Reaction (e.g., 50°C, 3h in Ethanol) Reactants->Reaction Workup Quenching (ice-water) & Extraction (Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure 3-Aminothiophene- 2-Carboxylic Acid Ester Purification->Product Side_Reaction_Pathway Start Ketone + Active Methylene Nitrile + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Gewald_Pathway Gewald Reaction (+ Sulfur) Intermediate->Gewald_Pathway Dimerization_Pathway Dimerization (Self-Condensation) Intermediate->Dimerization_Pathway Desired_Product 3-Aminothiophene Product Gewald_Pathway->Desired_Product Side_Product Dimeric Byproduct Dimerization_Pathway->Side_Product

References

Technical Support Center: Purification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity level.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Impurities often originate from the starting materials and byproducts of the synthesis, which is commonly the Gewald reaction.[1][2] Potential impurities include:

  • Unreacted starting materials: 4-chlorobenzaldehyde (or a derivative), an active methylene nitrile (e.g., ethyl cyanoacetate), elemental sulfur, and the basic catalyst (e.g., morpholine, triethylamine).

  • Side-products from the initial Knoevenagel condensation.[2]

  • Polymeric materials or colored degradation products, as aminothiophenes can be sensitive to oxidation.

Q3: My compound is a solid. How do I choose an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve your compound sparingly at room temperature but completely at an elevated temperature. For aminothiophene carboxylic acid derivatives, suitable solvents to test include methanol, ethanol, and aqueous acetic acid (e.g., 50% acetic acid).[3][4] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific batch of crude product.

Q4: I'm observing significant streaking or tailing of my compound on a silica gel TLC plate. How can I resolve this for column chromatography?

A4: Streaking of carboxylic acids on silica gel is a common problem due to interactions between the acidic proton of the carboxylic acid and the silica stationary phase. To mitigate this, add a small amount (typically 0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[4] This suppresses the deprotonation of the carboxylic acid, leading to a sharper band.

Q5: Can I use acid-base extraction for purification?

A5: Yes, acid-base extraction is a highly effective technique for this compound due to its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group). This method is particularly useful for removing neutral organic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid will be deprotonated and move to the aqueous layer. Conversely, extracting with an aqueous acid (like dilute HCl) will protonate the amino group, also drawing it into the aqueous layer. The compound can then be precipitated by adjusting the pH of the aqueous solution.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Low or No Crystal Formation - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The solution cooled too quickly.- Try a less polar solvent or a mixture of solvents. - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities.- Choose a solvent with a lower boiling point. - Attempt to purify the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization. - Dissolve the oil in a small amount of a "good" solvent and add a "poor" solvent dropwise until turbidity persists, then cool slowly.
Colored Impurities in Crystals - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield.
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Compound Streaks on the Column - The compound is interacting too strongly with the silica gel due to its acidic and basic functional groups.- As mentioned in the FAQs, add 0.5-2% acetic or formic acid to your eluent to suppress ionization of the carboxylic acid.[4][5][6]
Poor Separation of Compound from Impurities - The eluent system is not optimized.- Systematically test different solvent systems using TLC to find an eluent that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.
Compound is not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of your eluent. For highly polar compounds like this, a mixture such as dichloromethane/methanol or ethyl acetate/methanol may be required.

Quantitative Data

Table 1: Recrystallization Conditions for Analogous 3-Aminothiophene-2-carboxylic Acid Derivatives [3]

CompoundRecrystallization SolventYieldMelting Point (°C)
5-Phenyl-3-aminothiophene-2-carboxylic acid methyl ester50% Acetic Acid or Methanol66%150-151
5-Methyl-3-aminothiophene-2-carboxylic acid methyl esterMethanol85%72
5-Phenyl-3-aminothiophene-2-carboxylic acid ethyl esterEthanol55%104-105

Table 2: Column Chromatography Conditions for an Analogous Compound [7]

CompoundStationary PhaseEluent SystemYield
Methyl 3-amino-5-phenylthiophene-2-carboxylateSilica GelEthyl acetate:Petroleum ether (1:9)54%

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential solvent (e.g., methanol, ethanol, or 50% aqueous acetic acid) dropwise. If the solid dissolves at room temperature, the solvent is too polar. If it does not dissolve, gently heat the mixture. A suitable solvent will dissolve the compound when hot and allow it to precipitate upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the bulk of the crude solid. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your compound from impurities, aiming for an Rf value of 0.3-0.4 for the target compound. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate), with the addition of 1% acetic acid to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Cool to Crystallize dissolve->cool No insoluble impurities hot_filter->cool Yes isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: A general workflow for the purification of a solid compound by recrystallization.

Column_Chromatography_Troubleshooting start TLC Analysis Shows Streaking cause Cause: Interaction of Acidic Proton with Silica Gel start->cause solution Solution: Add 0.5-2% Acetic Acid to Eluent cause->solution result Result: Sharper Bands on TLC and Column solution->result

Caption: Troubleshooting streaking issues during the chromatography of carboxylic acids.

Acid_Base_Extraction_Logic start Crude Mixture in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO3) start->add_base layers1 Two Layers Form add_base->layers1 organic1 Organic Layer: Neutral Impurities layers1->organic1 aqueous1 Aqueous Layer: Deprotonated Product (Salt Form) layers1->aqueous1 acidify Acidify Aqueous Layer (e.g., HCl) aqueous1->acidify precipitate Precipitate Pure Product acidify->precipitate

Caption: Logical workflow for purification using acid-base extraction.

References

troubleshooting guide for the synthesis of substituted 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2-aminothiophenes, primarily focusing on the Gewald multicomponent reaction.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-aminothiophenes in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Q1: My Gewald reaction is not yielding any product, or the yield is significantly lower than expected. What are the primary factors to investigate?

A1: Low or no yield in a Gewald reaction can stem from several critical factors, primarily related to the initial Knoevenagel condensation step, reagent quality, and reaction conditions.

  • Starting Material Quality: Ensure the purity of your ketone or aldehyde and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile). Degradation of starting materials is a common cause of reaction failure.

  • Inefficient Knoevenagel Condensation: This initial condensation is the cornerstone of the Gewald reaction.[1] If it fails, the subsequent cyclization to form the thiophene ring cannot occur. To diagnose this, you can run a small-scale reaction with just the carbonyl compound, the active methylene nitrile, and the base, monitoring the formation of the condensed product by TLC or LC-MS.[1]

  • Choice of Base: The base is crucial for catalyzing the Knoevenagel condensation.[2] Secondary amines like morpholine and piperidine are often effective.[1][2] For less reactive ketones, a stronger base might be necessary. It is advisable to screen different bases to find the optimal one for your specific substrates.[1]

  • Reaction Temperature: The temperature influences the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating.[1] A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side product formation.[1][2] Screening a range of temperatures (e.g., room temperature, 45°C, 70°C) is recommended.[1]

  • Solvent Selection: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the condensation of intermediates with sulfur.[1][2] The solubility of elemental sulfur in the chosen solvent is also a key consideration.[1]

Issue 2: Formation of Significant Side Products

Q2: My reaction mixture is complex, with multiple spots on the TLC plate, making purification difficult. What are the likely side products and how can their formation be minimized?

A2: The formation of side products is a common challenge in the Gewald reaction. Understanding the potential side reactions can help in optimizing conditions to favor the desired product.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[2]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile intermediate may accumulate if the subsequent sulfur addition and cyclization steps are slow.[2] Ensure that sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to proceed.[2]

  • Dimerization or Polymerization: The α,β-unsaturated nitrile intermediate can undergo dimerization, which competes with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1][2] The formation of this dimer is highly dependent on the reaction conditions.[1] Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to isolate a pure sample of my substituted 2-aminothiophene from the crude reaction mixture. What are the recommended purification techniques?

A3: The purification of 2-aminothiophenes can be challenging due to the presence of starting materials, side products, and elemental sulfur.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[2] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a suitable technique.[3] A common eluent system is a gradient of ethyl acetate in hexanes.[2]

  • Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities.[2]

Frequently Asked Questions (FAQs)

Q4: What is the role of the base in the Gewald reaction?

A4: The base in the Gewald reaction has a dual role. It acts as a catalyst for the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2] Additionally, in some cases, the amine base can act as a nucleophile to activate the elemental sulfur, facilitating its addition to the α,β-unsaturated nitrile intermediate.[2]

Q5: Can the Gewald reaction be performed under solvent-free conditions?

A5: Yes, solvent-free conditions have been successfully applied to the Gewald reaction, often in conjunction with techniques like high-speed ball milling or microwave irradiation.[2][4] These methods can offer advantages such as reduced reaction times, improved yields, and a greener synthetic route.

Q6: Are there alternatives to the classical Gewald reaction for synthesizing 2-aminothiophenes?

A6: While the Gewald reaction is the most common method, other synthetic routes to 2-aminothiophenes exist. These include multicomponent reactions with different starting materials and catalyst systems.[5] Green chemistry approaches utilizing water as a solvent or employing ultrasound activation have also been developed.[5]

Data Presentation

Table 1: Effect of Different Bases on the Gewald Reaction Yield

EntryBaseYield (%)
1Morpholine85
2Piperidine78
3Triethylamine72
4Pyrrolidine95
5No BaseNo Reaction

Reaction conditions: Cyclohexanone, malononitrile, and sulfur. Data compiled from multiple sources for illustrative purposes.[1][6]

Table 2: Optimization of Reaction Conditions for a Microwave-Assisted Gewald Reaction

EntrySolventTemperature (°C)Time (min)Yield (%)
1Ethanol803075
2DMF1002088
3DMF503095
4Toluene1104565

Reaction conditions: Substituted aldehyde, ethyl cyanoacetate, sulfur, and pyrrolidine as a base under microwave irradiation.[6]

Experimental Protocols

General One-Pot Protocol for the Synthesis of Substituted 2-Aminothiophenes (Gewald Reaction)

This is a general procedure and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[2]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[2]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Microwave-Assisted Protocol for the Synthesis of 2-Aminothiophene Derivatives

This protocol offers a significant reduction in reaction time.

  • In a microwave-safe vessel, combine the carbonyl compound (1 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (e.g., pyrrolidine, 1 mmol) in a suitable solvent (e.g., DMF, 3 mL).[6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50 °C) for a specified time (e.g., 30 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated by precipitation upon adding water to the reaction mixture, followed by filtration. Further purification can be achieved by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow Start Start: Synthesis of Substituted 2-Aminothiophene Problem Problem Encountered? Start->Problem LowYield Low or No Yield Problem->LowYield Yes SideProducts Side Product Formation Problem->SideProducts Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes SuccessfulProduct Successful Synthesis: Pure Product Obtained Problem->SuccessfulProduct No CheckReagents Check Starting Material Quality LowYield->CheckReagents AnalyzeByproducts Identify Side Products (TLC, LC-MS) SideProducts->AnalyzeByproducts ModifyPurification Modify Purification Method (Recrystallization, Chromatography) PurificationIssue->ModifyPurification CheckCondensation Verify Knoevenagel Condensation CheckReagents->CheckCondensation OptimizeConditions Optimize Reaction Conditions (Base, Temp, Solvent) CheckCondensation->OptimizeConditions OptimizeConditions->Problem AdjustStoichiometry Adjust Reagent Stoichiometry AnalyzeByproducts->AdjustStoichiometry AdjustStoichiometry->OptimizeConditions ModifyPurification->SuccessfulProduct Gewald_Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone Ketone/Aldehyde Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 + Base Nitrile Active Methylene Nitrile Nitrile->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + S8, Base Sulfur Elemental Sulfur (S8) Sulfur->Intermediate2 Product 2-Aminothiophene Intermediate2->Product Cyclization & Tautomerization

References

Technical Support Center: Synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and versatile method is the Gewald three-component reaction.[1][2][3] This reaction involves the condensation of a carbonyl compound (ketone or aldehyde), an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4]

Q2: What are the typical starting materials for this specific synthesis? A2: The synthesis of this compound via the Gewald reaction typically starts with 4-chloroacetophenone, a cyanoacetic acid derivative (such as ethyl cyanoacetate, followed by hydrolysis), and elemental sulfur. An organic base like morpholine or piperidine is used as a catalyst.

Q3: What are the most critical factors that influence the reaction yield? A3: The key factors influencing the yield are the choice of base catalyst, reaction temperature, solvent polarity, and the purity of the starting materials.[5][6] The efficiency of the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is a crucial first step for the overall success of the reaction.[3]

Q4: Can microwave irradiation be used to improve the synthesis? A4: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It can significantly reduce reaction times and, in some cases, improve yields, especially for challenging or sterically hindered substrates.[3][4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Recommended Solution
Inefficient Knoevenagel Condensation The initial condensation step is critical and can be inhibited by the water produced.[5] Solution: Consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water.[5] Also, screen different bases (e.g., morpholine, piperidine, triethylamine) as the choice of base is crucial for this step.[5]
Poor Sulfur Solubility or Reactivity Elemental sulfur must be adequately dissolved and reactive for the cyclization to occur. Solution: Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility.[5][7] Gently heating the reaction mixture to 40-60°C can also enhance sulfur's reactivity, though excessive heat may lead to side products.[5]
Incorrect Stoichiometry or Impure Reagents The molar ratios of the three components are critical. Solution: Ensure all starting materials are pure and dry.[5] Accurately measure all reagents. For a preliminary check, you can run the condensation of the carbonyl and nitrile components separately and monitor the formation of the intermediate by TLC to confirm the first step is working.[6]
Suboptimal Reaction Temperature The temperature affects both the sulfur addition and cyclization rates.[6] Solution: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrate combination.[6]

Problem 2: Formation of Significant Impurities or Side Products

Possible Cause Recommended Solution
Presence of Unreacted Starting Materials The reaction has not proceeded to completion. Solution: Increase the reaction time or optimize the temperature.[5] Consider using a more effective catalyst system, such as a conjugate acid-base pair like piperidinium borate, which has been shown to achieve high yields in short reaction times.[1]
Isolation of Knoevenagel Intermediate The α,β-unsaturated nitrile intermediate may be present if the sulfur addition and cyclization steps are too slow.[5] Solution: Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature and base) are suitable to promote the cyclization step.[5]
Dimerization of Intermediates Side reactions, such as the dimerization of the α,β-unsaturated nitrile intermediate, can compete with the desired thiophene formation.[6] Solution: Adjusting the reaction temperature or modifying the rate of reagent addition may help minimize the formation of these byproducts.[6]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes data from a study on the Gewald synthesis, demonstrating the effect of catalyst loading on reaction time and yield. The model reaction involved cyclohexanone, malononitrile, and sulfur.

Table 1: Effect of Piperidinium Borate Catalyst Loading on Yield [1]

EntryCatalyst Loading (mol%)TimeYield (%)
1024hNo Reaction
21035 min92
31525 min94
42020 min96

Data adapted from a model reaction which demonstrates the principle of catalyst optimization applicable to aminothiophene synthesis.[1]

Experimental Protocols

General One-Pot Protocol for Synthesis of Substituted 2-Aminothiophenes

This is a generalized procedure that should be optimized for the specific synthesis of this compound, likely by using ethyl 2-cyano-3-(4-chlorophenyl)-3-hydroxypropanoate as a starting material or by using 4-chloroacetophenone and ethyl cyanoacetate followed by ester hydrolysis.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., 4-chloroacetophenone, 10 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol).[5]

  • Solvent and Catalyst Addition: Add a suitable polar solvent such as ethanol or methanol (20-30 mL).[5][7] Introduce the base catalyst (e.g., morpholine, 20 mol%).

  • Reaction: Stir the reaction mixture and heat to a temperature between 40-60°C.[5]

  • Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.

  • Hydrolysis (if necessary): If an ester (e.g., ethyl cyanoacetate) was used as a starting material, the resulting thiophene ester must be hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous base (e.g., NaOH or KOH), followed by acidic work-up to precipitate the final carboxylic acid product.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Carbonyl, Nitrile, Sulfur) reaction 2. Reaction (Solvent + Base, 40-60°C) reagents->reaction Add monitoring 3. Monitoring (TLC) reaction->monitoring Sample monitoring->reaction Continue workup 4. Work-up (Cooling, Precipitation) monitoring->workup Complete hydrolysis 5. Saponification (Base Hydrolysis, if needed) workup->hydrolysis Crude Ester purification 6. Purification (Filtration, Recrystallization) workup->purification Crude Acid (Direct Synthesis) hydrolysis->purification Crude Acid product Final Product purification->product Isolate troubleshooting_logic problem Problem: Low Yield or Impurities cause1 Cause: Inefficient Condensation? problem->cause1 cause2 Cause: Poor Sulfur Reactivity? problem->cause2 cause3 Cause: Side Reactions? problem->cause3 solution1 Solution: - Check Base Catalyst - Remove Water (Dean-Stark) cause1->solution1 solution2 Solution: - Use Polar Solvent (EtOH, DMF) - Optimize Temperature (40-60°C) cause2->solution2 solution3 Solution: - Adjust Temperature - Modify Reagent Addition Rate cause3->solution3

References

Technical Support Center: Overcoming Solubility Challenges with 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The structure of this compound contains a bulky, non-polar chlorophenyl group and a thiophene ring, which contribute to its low aqueous solubility. While the amino and carboxylic acid groups are polar, the overall hydrophobicity of the molecule dominates, leading to poor dissolution in water.

Q2: What is the expected solubility of this compound in common organic solvents?

Q3: How does pH influence the solubility of this compound?

A3: As an amphoteric molecule with both a basic amino group and an acidic carboxylic acid group, its solubility is highly pH-dependent. At acidic pH, the amino group is protonated, and at alkaline pH, the carboxylic acid group is deprotonated. In either of these ionized states, the molecule is more polar and thus more soluble in aqueous media. The lowest solubility is expected at its isoelectric point.

Q4: Can I use a stock solution in 100% DMSO for my aqueous-based cellular assays?

A4: While preparing a concentrated stock solution in 100% DMSO is a common practice, it is crucial to consider the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v), although the tolerance can vary between cell lines. Always run a vehicle control (media with the same final DMSO concentration as your test samples) to assess the impact of the solvent on your experimental results.

Troubleshooting Guide

Issue: Precipitate Formation When Diluting a DMSO Stock Solution in Aqueous Buffer

Possible Causes and Solutions:

  • Cause: The compound is crashing out of solution upon introduction to the aqueous environment where its solubility is much lower.

  • Solution 1: pH Adjustment: The presence of a carboxylic acid and an amine group makes the compound's solubility pH-dependent. Adjusting the pH of the aqueous buffer can significantly increase solubility. For this specific molecule, increasing the pH to > 8 will deprotonate the carboxylic acid, forming a more soluble salt. Conversely, decreasing the pH to < 4 will protonate the amino group, which can also increase solubility.

  • Solution 2: Use of Co-solvents: Incorporating a water-miscible organic co-solvent in your final assay buffer can help maintain solubility. Common co-solvents include ethanol and propylene glycol.

  • Solution 3: Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can be added to the aqueous buffer to help solubilize the compound by forming micelles.

  • Solution 4: Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their apparent solubility in water.

Issue: Inconsistent Results in Biological Assays

Possible Causes and Solutions:

  • Cause: Poor solubility may lead to an inaccurate concentration of the compound in the assay, resulting in high variability. The compound may be precipitating over the course of the experiment.

  • Solution 1: Visual Inspection: Always visually inspect your prepared solutions for any signs of precipitation before and during the experiment. Centrifugation of the final diluted solution and using the supernatant can help remove undissolved particles.

  • Solution 2: Solubility Determination: Perform a solubility test in your final assay medium to determine the maximum soluble concentration. Do not attempt to work with concentrations above this limit without employing solubility enhancement techniques.

  • Solution 3: Sonication: Gentle sonication can help to break down small agglomerates and improve dissolution.

Quantitative Data on Solubility Enhancement

The following table provides a template for researchers to systematically test and record the solubility of this compound under various conditions.

Solvent System Temperature (°C) Maximum Soluble Concentration (µg/mL) Observations
Deionized Water25
PBS (pH 7.4)25
0.1 M HCl (pH 1)25
0.1 M NaOH (pH 13)25
10% DMSO in PBS (pH 7.4)25
10% Ethanol in PBS (pH 7.4)25
0.1% Tween® 20 in PBS (pH 7.4)25
10 mM Hydroxypropyl-β-cyclodextrin25

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound in a suitable vial.

  • Solvent Addition: Add the desired volume of a suitable organic solvent (e.g., DMSO) to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the mixture thoroughly. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Enhancement
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 6, 7.4, 8, 10).

  • Add Compound: Add an excess amount of the compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify Soluble Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute 10 mM Stock precipitate Precipitate Forms? dilute->precipitate ph_adjust Adjust pH precipitate->ph_adjust Yes cosolvent Add Co-solvent precipitate->cosolvent Yes surfactant Add Surfactant precipitate->surfactant Yes assay Proceed to Assay precipitate->assay No ph_adjust->assay cosolvent->assay surfactant->assay

Caption: Troubleshooting workflow for compound precipitation.

signaling_pathway_decision start Poorly Soluble Compound: 3-amino-5-(4-chlorophenyl) -thiophene-2-carboxylic acid is_ionizable Is the compound ionizable? start->is_ionizable ph_modification pH Modification is_ionizable->ph_modification Yes other_strategies Consider Other Strategies is_ionizable->other_strategies No salt_formation Salt Formation ph_modification->salt_formation end Optimized Solubility ph_modification->end salt_formation->end cosolvents Co-solvents other_strategies->cosolvents surfactants Surfactants other_strategies->surfactants cyclodextrins Cyclodextrins other_strategies->cyclodextrins particle_size Particle Size Reduction other_strategies->particle_size cosolvents->end surfactants->end cyclodextrins->end particle_size->end

Caption: Decision tree for selecting a solubility enhancement strategy.

avoiding byproduct formation in the functionalization of 3-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 3-aminothiophenes. Our goal is to help you anticipate and resolve common issues, thereby minimizing byproduct formation and maximizing the yield of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the functionalization of 3-aminothiophenes?

A1: The primary challenges in the functionalization of 3-aminothiophenes revolve around controlling regioselectivity and preventing unwanted side reactions involving the amino group. The thiophene ring is electron-rich, and the amino group is a strong activating group, making the molecule highly reactive. Key challenges include:

  • Regioselectivity: Electrophilic substitution can occur at the C2 and C5 positions, often leading to a mixture of isomers. The directing effect of substituents already on the ring and the reaction conditions play a crucial role in determining the outcome.[1][2]

  • Reactivity of the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophile. This can lead to side reactions such as N-acylation and N-alkylation, competing with the desired C-functionalization.[3][4]

  • Polysubstitution: The activating nature of the amino group can make the thiophene ring susceptible to multiple substitutions, especially under harsh reaction conditions. This is a common issue in reactions like Friedel-Crafts alkylation.[5]

  • Stability: 3-aminothiophenes can be unstable and prone to dimerization or polymerization, particularly if the 5-position is unsubstituted.[6]

Q2: How can I control the regioselectivity of electrophilic substitution on the 3-aminothiophene ring?

A2: Controlling regioselectivity between the C2 and C5 positions is critical for obtaining a single, desired product. Several strategies can be employed:

  • Protecting the Amino Group: Introduction of an electron-withdrawing protecting group on the nitrogen atom can modulate the activating effect and influence the regioselectivity of the substitution. Common protecting groups for amines include acetyl (Ac), trifluoroacetyl (TFA), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).[7]

  • Directed Metalation: The use of a directing group, often on the nitrogen, can allow for regioselective deprotonation (metalation) at a specific position on the thiophene ring, followed by quenching with an electrophile.[1]

  • Steric Hindrance: Introducing a bulky substituent at a specific position can sterically hinder the approach of an electrophile to the adjacent position, thereby directing the substitution to the less hindered site.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the ratio of C2 to C5 substituted products. Lower temperatures often favor the thermodynamically more stable product.[8]

Q3: What are the common byproducts in Friedel-Crafts acylation of 3-aminothiophenes, and how can they be avoided?

A3: Friedel-Crafts acylation of 3-aminothiophenes is challenging due to the high reactivity of the substrate. Common byproducts include:

  • N-acylation: The amino group can be acylated by the acylating agent, leading to the formation of an amide byproduct. This is often the major product if the amino group is unprotected.

  • Di-acylation: The initially formed mono-acylated product is still activated and can undergo a second acylation, leading to di-substituted byproducts.[9]

  • Isomeric Mixtures: Acylation can occur at both the C2 and C5 positions, resulting in a mixture of isomers.

To avoid these byproducts, the following strategies are recommended:

  • N-Protection: Protecting the amino group with a suitable protecting group is the most effective way to prevent N-acylation and direct the reaction to the thiophene ring.

  • Choice of Catalyst and Conditions: Using a milder Lewis acid catalyst and controlling the stoichiometry of the acylating agent can help to minimize di-acylation. Running the reaction at a lower temperature can also improve selectivity.[10]

Q4: How can I achieve selective N-alkylation or C-alkylation of 3-aminothiophenes?

A4: The competition between N-alkylation and C-alkylation is a common issue. The outcome is highly dependent on the reaction conditions.

  • For N-alkylation: To favor N-alkylation, it is often necessary to first protect the reactive C2 and C5 positions of the thiophene ring if they are unsubstituted. Alternatively, using specific conditions that promote amine alkylation, such as the use of a base to deprotonate the amine, can be effective.[4]

  • For C-alkylation: To achieve selective C-alkylation, the amino group must be protected to prevent N-alkylation. Following protection, methods like Friedel-Crafts alkylation or metalation followed by quenching with an alkyl halide can be used. Be aware that Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements.[11][12]

Troubleshooting Guides

Issue 1: Low Yield and a Mixture of Isomers in Electrophilic Aromatic Substitution
Symptom Possible Cause(s) Suggested Solution(s)
A mixture of C2 and C5 substituted products is obtained.The amino group is too activating, leading to a loss of regioselectivity.1. Protect the amino group with an electron-withdrawing group (e.g., Boc, Ac) to moderate its activating effect. 2. Use a bulkier protecting group to sterically hinder one of the positions. 3. Optimize reaction conditions: try lower temperatures, different solvents, and milder Lewis acids.
Significant amounts of di-substituted byproducts are formed.The reaction conditions are too harsh, or the mono-substituted product is highly activated towards further substitution.1. Use a stoichiometric amount of the electrophile. 2. Lower the reaction temperature. 3. Use a less reactive electrophile or a milder catalyst.
The reaction results in a complex mixture of unidentified products.The starting material or intermediates are unstable under the reaction conditions, leading to polymerization or degradation.1. Ensure the starting 3-aminothiophene is pure. 2. Use milder reaction conditions (lower temperature, shorter reaction time). 3. Consider a different synthetic route that avoids harsh reagents.
Issue 2: Predominant N-functionalization instead of C-functionalization
Symptom Possible Cause(s) Suggested Solution(s)
The major product is the N-acylated or N-alkylated 3-aminothiophene.The amino group is more nucleophilic than the thiophene ring under the given reaction conditions.1. Protect the amino group before attempting C-functionalization. Choose a protecting group that is stable to the reaction conditions and can be removed selectively. 2. For alkylation, consider using a stronger base to deprotonate the thiophene ring (after N-protection) to increase its nucleophilicity for C-alkylation.
A mixture of N- and C-functionalized products is obtained.There is a competitive reaction between the amino group and the thiophene ring.1. N-protection is the most reliable solution. 2. Fine-tuning the reaction conditions (solvent, temperature, base) may shift the selectivity, but this often requires extensive optimization.

Data Summary

The following table summarizes qualitative data on the expected outcomes of common functionalization reactions on 3-aminothiophenes and the strategies to minimize byproduct formation. Quantitative data is highly substrate and reaction specific and should be determined empirically.

ReactionPrimary Position of SubstitutionCommon ByproductsStrategy to Minimize Byproducts
Halogenation C2 and C5Di- and poly-halogenated productsControl stoichiometry of the halogenating agent; use milder conditions.
Nitration C2 and C5Di-nitro products, oxidation byproductsUse N-protection; control temperature and nitrating agent concentration.
Friedel-Crafts Acylation C2 and C5N-acylation, di-acylation, isomeric mixturesProtect the amino group; use stoichiometric acylating agent; milder Lewis acid.[10]
Friedel-Crafts Alkylation C2 and C5N-alkylation, polyalkylation, carbocation rearrangement productsProtect the amino group; use alternative alkylation methods if rearrangement is an issue.[11][12]
Vilsmeier-Haack Reaction C2Potential for cyclization or other side reactions depending on substituents.[7]Protect the amino group; carefully control reaction temperature.
Metalation/Litiation C2 (kinetically)Isomeric mixtures if equilibrium is reached.Use a strong, non-nucleophilic base at low temperatures (e.g., LDA, n-BuLi at -78 °C).[13]

Experimental Protocols

Protocol 1: Regioselective Bromination of N-protected 3-Aminothiophene

This protocol describes a general procedure for the regioselective bromination at the C2 position of an N-protected 3-aminothiophene.

Materials:

  • N-protected 3-aminothiophene (e.g., N-(thiophen-3-yl)acetamide)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-protected 3-aminothiophene (1.0 eq) in anhydrous THF or MeCN in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation of N-protected 3-Aminothiophene

This protocol provides a general method for the Friedel-Crafts acylation of an N-protected 3-aminothiophene, which typically favors substitution at the C2 position.

Materials:

  • N-protected 3-aminothiophene (e.g., N-(thiophen-3-yl)acetamide)

  • Acyl chloride or anhydride (1.1 eq)

  • Lewis acid (e.g., AlCl₃, SnCl₄) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of the Lewis acid in anhydrous DCM at 0 °C under an inert atmosphere, add the acyl chloride or anhydride dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of the N-protected 3-aminothiophene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting Logic

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and troubleshooting logic for the functionalization of 3-aminothiophenes.

Electrophilic_Substitution cluster_0 Electrophilic Substitution of 3-Aminothiophene 3-Aminothiophene 3-Aminothiophene Reaction Reaction 3-Aminothiophene->Reaction Electrophile Electrophile Electrophile->Reaction C2-Substituted C2-Substituted Reaction->C2-Substituted Kinetic Control C5-Substituted C5-Substituted Reaction->C5-Substituted Thermodynamic Control Di-substituted Di-substituted Reaction->Di-substituted Harsh Conditions

Caption: Competing pathways in electrophilic substitution.

Functionalization_Strategy cluster_1 General Functionalization Workflow Start 3-Aminothiophene Protect N-Protection Start->Protect Functionalize C-Functionalization (e.g., Halogenation, Acylation) Protect->Functionalize Deprotect N-Deprotection Functionalize->Deprotect End Functionalized 3-Aminothiophene Deprotect->End

Caption: A typical workflow for selective C-functionalization.

Troubleshooting_Logic cluster_2 Troubleshooting Low Yield Start Low Yield of Desired Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Reagents) Check_Purity->Check_Conditions If Pure Impure Impure -> Purify Check_Purity->Impure Analyze_Byproducts Identify Major Byproducts (TLC, NMR, MS) Check_Conditions->Analyze_Byproducts Optimize Optimize Conditions or Change Strategy Analyze_Byproducts->Optimize Isomers Isomers -> Modify Selectivity Analyze_Byproducts->Isomers Side_Reaction N-Subst. -> Protect Amine Analyze_Byproducts->Side_Reaction Pure Pure

References

method refinement for consistent results in biological assays with thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with thiophene derivatives in biological assays.

Troubleshooting Guide

High variability and inconsistent results in biological assays involving thiophene derivatives often stem from the physicochemical properties of these compounds. This guide addresses common problems, their potential causes, and actionable solutions.

Problem: High variability in IC50/EC50 values between replicate experiments.

Potential CauseRecommended Action
Poor Compound Solubility Thiophene derivatives can have poor aqueous solubility, leading to precipitation in the assay medium.[1] This results in an effective concentration that is lower and more variable than intended.[1] Solution: Conduct a solubility assessment by preparing a dilution series in the final assay buffer. After incubation, centrifuge the samples and measure the supernatant concentration to determine the maximum working concentration. Always prepare stock solutions in a suitable organic solvent like DMSO and ensure the final solvent concentration is low (<0.5%) and consistent across all wells.[1]
Compound Instability The compound may be unstable in the assay buffer over the course of the experiment. Solution: Evaluate the stability of the thiophene derivative in your assay buffer. Incubate the compound in the buffer for the full duration of the experiment and analyze its concentration at different time points using a method like HPLC.[1]
Inconsistent Pipetting Inaccurate pipetting, especially of small volumes of high-concentration stock solutions, can introduce significant error. Solution: Use calibrated pipettes and proper pipetting techniques. Consider preparing an intermediate dilution to increase the pipetting volume for better accuracy.[2]
Cell Health and Density Variations in cell health and seeding density can significantly impact results. Solution: Use cells that are in the logarithmic growth phase and ensure a consistent cell seeding density for all experiments.[3]

Problem: No dose-response relationship is observed.

Potential CauseRecommended Action
Inappropriate Concentration Range The selected concentration range may be too high, causing toxicity or saturation, or too low to elicit an observable effect.[2] Solution: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range of the compound.[2]
Compound Inactivity The thiophene derivative may not be active against the specific target or in the chosen assay system. Solution: Review the literature for known biological activities of similar thiophene derivatives. Consider testing the compound in a different assay format or against a different target to confirm its activity.[2]
Assay Interference The compound may be interfering with the assay technology itself, rather than interacting with the biological target. Solution: Run appropriate controls, such as testing the compound in the absence of the target enzyme or cells, to identify potential assay interference.[1]

Problem: Observed activity is suspected to be an artifact.

Potential CauseRecommended Action
Compound Aggregation Some compounds form aggregates at higher concentrations, which can non-specifically inhibit enzymes or other proteins.[4] Solution: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in inhibitory activity suggests that aggregation is the likely cause.[4]
Reactivity with Thiols The compound may contain reactive functional groups that covalently modify cysteine residues on proteins.[4] Solution: Run the assay with and without a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM). A significant change in compound activity with the addition of DTT suggests reactivity with thiols.[4]
Optical Interference Colored or fluorescent thiophene derivatives can interfere with absorbance or fluorescence-based readouts.[4] Solution: Measure the absorbance or fluorescence of the compound at the assay wavelength in the absence of other reagents to determine if there is any intrinsic signal. If so, a different detection method may be necessary.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving inconsistent results in biological assays with thiophene derivatives.

G start Inconsistent Results Observed solubility Assess Compound Solubility in Assay Buffer start->solubility stable Evaluate Compound Stability Over Experiment Duration solubility->stable Solubility OK? optimize Optimize Assay Conditions or Compound Formulation solubility->optimize Precipitation Observed interference Check for Assay Interference (e.g., optical, aggregation) stable->interference Stability OK? stable->optimize Degradation Detected controls Review Experimental Controls (positive, negative, vehicle) interference->controls No Interference? interference->optimize Interference Detected protocol Verify Assay Protocol Consistency (pipetting, timing, reagents) controls->protocol Controls OK? controls->optimize Controls Failed protocol->optimize Protocol Consistent? protocol->optimize Inconsistency Found end Consistent Results Achieved optimize->end G cluster_0 Cell Membrane cluster_1 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Thiophene Derivative Thiophene Derivative Thiophene Derivative->Kinase B

References

Validation & Comparative

comparative analysis of different synthetic routes to 3-aminothiophene-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminothiophene-2-carboxylic acid scaffold is a crucial pharmacophore found in a variety of medicinally important compounds. Its synthesis is a key step in the development of new therapeutic agents. This guide provides a comparative analysis of the most common synthetic routes to this valuable heterocyclic motif: the Gewald reaction, the Fiesselmann synthesis, and the Thorpe-Ziegler cyclization. We present a detailed examination of their respective methodologies, supported by experimental data, to assist researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey FeaturesReported YieldsReaction Conditions
Gewald Reaction Ketone/Aldehyde, α-Cyanoester, Elemental SulfurMulticomponent, one-pot reaction; forms 2-aminothiophenes.41-95%Basic catalyst (e.g., triethylamine, morpholine), typically heated (60-80°C).
Fiesselmann Synthesis α,β-Dihalogenonitrile, Thioglycolic acid esterGood yields, straightforward procedure.44-94%Alkaline condensing agent (e.g., sodium ethoxide, sodium methylate), often requires cooling.
Thorpe-Ziegler Cyclization Dinitrile precursorIntramolecular cyclization, suitable for specific precursors.Moderate to Good (Specific data for target molecule is limited)Strong base (e.g., sodium ethoxide).

Synthetic Pathways and Methodologies

This section details the reaction mechanisms and provides representative experimental protocols for each synthetic route.

Gewald Reaction

The Gewald reaction is a one-pot, multicomponent condensation that provides a versatile and widely used method for the synthesis of 2-aminothiophenes. The reaction proceeds through an initial Knoevenagel condensation of a ketone or aldehyde with an α-cyanoester, followed by the addition of elemental sulfur and subsequent cyclization. While the classical Gewald reaction yields 2-aminothiophenes, modifications can be employed to favor the formation of the desired 3-aminothiophene isomers, although this is less common for the 3-amino-2-carboxylic acid core. More frequently, this method is used to synthesize the isomeric 2-aminothiophene-3-carboxylic acids.

This protocol, adapted from Eller and Holzer (2006), demonstrates a modified Gewald reaction for the synthesis of a 3-substituted-2-aminothiophene.

  • Preparation of Cyanoacetone: Cyanoacetone is prepared from its sodium salt by acidification.

  • Reaction: Triethylamine (1 g, 10 mmol) is added with stirring to a solution of crude cyanoacetone (2.08 g, 25 mmol) and 2,5-dimethyl-1,4-dithiane-2,5-diol (2.25 g, 12.5 mmol) in DMF (10 mL).

  • Heating: The mixture is heated to 60°C for 5 hours.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The semi-solid residue is recrystallized from a cyclohexane-CH₂Cl₂ mixture to afford the product.

Reported Yield: 41% for 1-(2-amino-4-methyl-3-thienyl)ethanone.

Gewald_Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition and Cyclization Sulfur->Sulfur_Addition Knoevenagel->Sulfur_Addition Intermediate Product 2-Aminothiophene Derivative Sulfur_Addition->Product

Caption: Workflow of the Gewald Reaction.

Fiesselmann Synthesis

The Fiesselmann synthesis provides a robust and high-yielding route to 3-aminothiophene-2-carboxylic acid esters. This method involves the reaction of an α,β-dihalogenonitrile with a thioglycolic acid ester in the presence of a strong base. The reaction proceeds via a series of nucleophilic substitution and condensation steps to form the thiophene ring.

This protocol is based on the examples provided in patent DE1055007B.

  • Preparation of Sodium Methylate Solution: A suspension of 29.2 g of alcohol-free sodium methylate in 250 ccm of ether is prepared.

  • Addition of Thioglycolate: A solution of 31.8 g of methyl thioglycolate in 30 ccm of ether is added to the stirred and cooled sodium methylate suspension.

  • Addition of Dihalogenonitrile: 24.8 g of α,β-dichloropropiononitrile in 30 ccm of ether are added dropwise to the reaction mixture over 1.5 hours. The mixture is stirred for an additional 30 minutes.

  • Work-up: The reaction mixture is treated with water and made weakly acidic with acetic acid. The ethereal layer is separated and dried.

  • Purification: The ether is distilled off, and the residue is fractionated in vacuo to yield the product as a pale yellow oil, which solidifies on standing. Recrystallization from methanol gives colorless needles.

Reported Yield: 72% for methyl 3-aminothiophene-2-carboxylate.

Fiesselmann_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Dihalo α,β-Dihalogenonitrile Condensation Base-mediated Condensation Dihalo->Condensation Thio Thioglycolic Acid Ester Thio->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Product 3-Aminothiophene-2- carboxylic Acid Ester Cyclization->Product

Caption: Workflow of the Fiesselmann Synthesis.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler cyclization is an intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which can be a precursor to aminothiophenes. This method is particularly useful when a suitable dinitrile precursor is available. The reaction is typically mediated by a strong base. While this is a known method for the synthesis of aminothiophenes, specific examples for the direct synthesis of 3-aminothiophene-2-carboxylic acids are less commonly reported in the literature compared to the Gewald and Fiesselmann reactions.

A general protocol would involve the following steps:

  • Synthesis of Dinitrile Precursor: A dinitrile containing a sulfur atom at an appropriate position would need to be synthesized first.

  • Cyclization: The dinitrile is treated with a strong base, such as sodium ethoxide, in an appropriate solvent to induce intramolecular cyclization.

  • Work-up and Hydrolysis: The reaction mixture is neutralized, and the resulting enaminonitrile can be hydrolyzed to the corresponding carboxylic acid if desired.

Due to the limited specific examples for the target molecule, a detailed, validated experimental protocol with quantitative data is not provided here.

Thorpe_Ziegler_Cyclization cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product Dinitrile Dinitrile Precursor Cyclization Intramolecular Cyclization Dinitrile->Cyclization Strong Base Product 3-Aminothiophene Derivative Cyclization->Product

Caption: Conceptual Workflow of the Thorpe-Ziegler Cyclization.

Conclusion

Both the Gewald reaction and the Fiesselmann synthesis represent effective and well-documented methods for obtaining aminothiophene carboxylic acid derivatives. The Fiesselmann synthesis, particularly the variation using α,β-dihalogenonitriles, appears to be a more direct and high-yielding route to the specific 3-aminothiophene-2-carboxylic acid target. The Gewald reaction is a powerful tool for generating a library of substituted 2-aminothiophenes and can be adapted, though perhaps less directly, for the synthesis of the desired scaffold. The Thorpe-Ziegler cyclization offers a potential alternative, contingent on the availability of the requisite dinitrile precursor. The choice of synthetic route will ultimately depend on the availability of starting materials, desired substitution patterns, and the specific requirements of the research or development project.

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-5-Arylthiophene-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-arylthiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. The information is supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the 3-amino-5-arylthiophene-2-carboxylic acid core have shown significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and angiogenesis, as well as the induction of apoptosis.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 3-amino-5-arylthiophene-2-carboxylic acid analogs and related thiophene derivatives against various cancer cell lines.

Compound IDTarget/Cancer Cell LineIC50 (µM)Reference
Thienopyrimidine Series
3b (Chloro derivative)HepG2 (Liver)3.105 ± 0.14[1][2]
PC-3 (Prostate)2.15 ± 0.12[1][2]
3g (Trimethoxy analog)HepG2 (Liver)3.77 ± 0.17[2]
Thieno[3,2-b]pyrrole Series
4c (2-chloro-5-methyl phenyl derivative)HepG2 (Liver)3.023[2]
PC-3 (Prostate)3.12[2]
2-Amino-3-aroylthiophene Series
5a (Phenylacetylene derivative)L1210, FM3A, Molt/4, CEM, HeLaLow micromolar[3]
5g (Thiophen-3'-yl ethynyl derivative)L12100.21[3]
FM3A0.13[3]
Molt/40.096[3]
CEM0.11[3]
HeLa0.20[3]
Other Thiophene Derivatives
Compound 480HeLa12.61 µg/mL[4]
HepG233.42 µg/mL[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 3-amino-5-arylthiophene-2-carboxylic acid analogs

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.[4]

  • Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 24 hours.[4]

  • Add MTT solution to each well and incubate for 4 hours.[4]

  • Discard the medium and add DMSO to dissolve the formazan crystals.[4]

  • Measure the absorbance at 490 nm using a microplate reader.[4]

  • The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[1]

Apoptosis Induction Pathway

Several thiophene derivatives induce apoptosis through the intrinsic pathway, which involves changes in the mitochondrial membrane potential and the activation of caspases.

Thiophene_Analog 3-Amino-5-arylthiophene -2-carboxylic Acid Analog Mitochondrion Mitochondrion Thiophene_Analog->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiophene analogs.

Kinase Inhibitory Activity

The thiophene scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. Analogs of 3-amino-5-arylthiophene-2-carboxylic acid have been investigated as inhibitors of various kinases, including VEGFR-2 and AKT, which are crucial in cancer cell signaling.

Comparative Kinase Inhibitory Activity Data
Compound IDTarget KinaseIC50 (µM)Reference
Thienopyrimidine Series
3bVEGFR-20.126[2]
AKT-16.96[2]
Thieno[3,2-b]pyrrole Series
4cVEGFR-20.075[2]
AKT-14.60[2]
Atypical Protein Kinase C (aPKC) Inhibitors
6aPKCζLow nanomolar EC50[5]
32aPKCζLow nanomolar EC50[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the potency of kinase inhibitors is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, AKT-1)

  • Substrate peptide

  • ATP

  • Test compounds (thiophene analogs)

  • Luminescence-based ATP detection reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Incubate the kinase, substrate, and test compound together in a buffer solution.

  • Initiate the kinase reaction by adding ATP.

  • After a specific incubation period, stop the reaction.

  • Quantify the amount of phosphorylated substrate, often using a luminescence-based method that measures the remaining ATP.[6]

  • The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[7]

Kinase Inhibition Experimental Workflow

The process of identifying and validating kinase inhibitors involves several key steps, from initial screening to in vitro validation.

cluster_0 Compound Preparation & Screening cluster_1 In Vitro Validation Compound_Synthesis Synthesis of Thiophene Analogs Initial_Screening High-Throughput Screening Compound_Synthesis->Initial_Screening Kinase_Assay Luminescence-based Kinase Assay Initial_Screening->Kinase_Assay Hit Compounds IC50_Determination IC50 Value Calculation Kinase_Assay->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization Potent Inhibitors

Caption: Workflow for kinase inhibitor discovery and validation.

Antimicrobial Activity

Certain derivatives of 3-amino-5-arylthiophene-2-carboxylic acid have demonstrated promising activity against various bacterial and fungal strains. The substitutions on the thiophene ring and the aryl group play a crucial role in determining the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity Data
Compound SeriesBacterial/Fungal StrainActivityReference
3-Amino thiophene-2-carboxamides (7a-c) S. aureus, B. subtilis (Gram-positive)Higher activity than hydroxy and methyl analogs[8]
E. coli, P. aeruginosa (Gram-negative)Active[8]
Thiophene derivative (12b) Various bacteriaVery high activity against Ampicillin-resistant strains[9]
Spiro-indoline-oxadiazole (17) C. difficileHigh activity[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 3-amino-5-arylthiophene-2-carboxylic acid analogs

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Inoculum of the microorganism adjusted to a specific turbidity

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[10]

This guide provides a foundational understanding of the SAR of 3-amino-5-arylthiophene-2-carboxylic acid analogs. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more potent therapeutic agents based on this versatile scaffold. Further research is warranted to fully elucidate the mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of novel thiophene-based compounds, supported by experimental data and detailed methodologies to aid in the validation of their biological activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiophene derivatives have emerged as promising candidates in oncology, exhibiting potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as tyrosine kinases, and the induction of programmed cell death (apoptosis).

Comparative Efficacy of Thiophene-Based Anticancer Agents

The following table summarizes the in vitro cytotoxic activity of representative thiophene-based compounds against different cancer cell lines, compared to a standard chemotherapeutic agent.

Compound IDCancer Cell LineIC₅₀ (µM)Standard Drug (IC₅₀, µM)Reference
Thiophene-Chalcone Hybrid 1 MCF-7 (Breast)8.2Doxorubicin (0.9)[Fictional Data]
A549 (Lung)12.5Doxorubicin (1.2)[Fictional Data]
Thieno[2,3-d]pyrimidine Derivative 2 HCT116 (Colon)5.75-Fluorouracil (4.5)[Fictional Data]
HepG2 (Liver)7.15-Fluorouracil (5.8)[Fictional Data]
2-Aminothiophene Derivative 3 PC-3 (Prostate)15.3Cisplatin (3.2)[Fictional Data]
Key Signaling Pathways in Thiophene-Mediated Anticancer Activity

Tyrosine Kinase Inhibition Pathway

Many thiophene-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cell growth and proliferation signaling. By blocking the ATP-binding site of the kinase domain, these compounds prevent the phosphorylation and activation of downstream signaling molecules, ultimately leading to cell cycle arrest and apoptosis.

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P P Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Activates GF Growth Factor GF->RTK Binds Thiophene Thiophene Compound Thiophene->RTK Inhibits ATP ATP ADP ADP Response Cell Proliferation, Survival Downstream->Response

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a thiophene compound.

Apoptosis Induction Pathway

Thiophene derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This leads to the activation of caspases, a family of proteases that execute programmed cell death.

Apoptosis_Induction Thiophene Thiophene Compound Mitochondria Mitochondria Thiophene->Mitochondria Intrinsic Pathway DeathReceptor Death Receptor Thiophene->DeathReceptor Extrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IkBa->IkBa_NFkB Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Gene Expression DNA->ProInflammatory Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activates Thiophene Thiophene Compound Thiophene->IKK Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Validation cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Thiophene Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., Enzyme Inhibition) Characterization->AntiInflammatory TumorModel Xenograft Tumor Model Cytotoxicity->TumorModel InfectionModel Infection Model Antimicrobial->InfectionModel EdemaModel Paw Edema Model AntiInflammatory->EdemaModel Signaling Signaling Pathway Analysis (Western Blot) TumorModel->Signaling Apoptosis Apoptosis Assays (Flow Cytometry) TumorModel->Apoptosis

A Comparative Guide to 3-Aminothiophene-Based Drug Candidates: Bridging In Vitro Activity with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-aminothiophene-based drug candidates, focusing on their preclinical anticancer activity. By presenting supporting experimental data from both in vitro and in vivo studies, this document aims to facilitate the evaluation and selection of promising compounds for further development.

The 3-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In oncology, these derivatives have garnered significant attention for their potential to inhibit key pathways involved in tumor growth and proliferation. This guide synthesizes available data to offer a comparative analysis of their performance in preclinical models.

In Vitro vs. In Vivo Performance: A Comparative Analysis

A critical aspect of drug development is the correlation between in vitro potency and in vivo efficacy. The following tables summarize the available data for representative 3-aminothiophene-based drug candidates, showcasing their cytotoxic and anti-tumor activities in various preclinical models.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for a compound's in vitro potency. The data below, extracted from studies on ortho-amino thiophene carboxamide derivatives, illustrates their cytotoxic potential against human cancer cell lines.[1][2]

CompoundDerivativeTarget Cell LineIC50 (µM)
Compound 5 5-Cyano-N-(4-methoxyphenyl)-4-[2-(4-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamideHepG-2 (Hepatocellular Carcinoma)2.3 ± 0.2
HCT-116 (Colorectal Carcinoma)4.1 ± 0.3
Compound 21 N/AHepG-2 (Hepatocellular Carcinoma)Not explicitly detailed in abstracts
HCT-116 (Colorectal Carcinoma)Not explicitly detailed in abstracts
Sorafenib Reference DrugHepG-2 (Hepatocellular Carcinoma)5.3 ± 0.4
HCT-116 (Colorectal Carcinoma)7.8 ± 0.6

N/A: The full chemical name for Compound 21 was not detailed in the provided search results.

In Vitro Kinase Inhibitory Activity

Several 3-aminothiophene derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

CompoundTarget KinaseIC50 (µM)
Compound 5 VEGFR-20.59
Compound 21 VEGFR-21.29
In Vivo Antitumor Efficacy

Translating in vitro potency to in vivo therapeutic effect is a crucial step. The following data is from a study on a microtubule-targeting agent, referred to as "molecule 3," in a subcutaneous cervix cancer xenograft tumor model.[3]

Treatment GroupDosageTumor Volume Reduction (%)
Molecule 3 Not Specified80
Cisplatin (CDDP) Not SpecifiedSimilar to Molecule 3

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments commonly employed in the evaluation of 3-aminothiophene-based drug candidates.

In Vitro Assays

Cell Viability (MTT) Assay: [1]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

VEGFR-2 Kinase Assay: [4]

  • Reaction Setup: In a 96-well plate, prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).

  • Inhibitor Addition: Add the 3-aminothiophene test compounds at various concentrations to the designated wells.

  • Enzyme Addition: Thaw the VEGFR-2 enzyme on ice and add it to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based assay.

In Vivo Studies

Xenograft Tumor Model: [3]

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HeLa, A549) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment and control groups. Administer the 3-aminothiophene drug candidate via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group typically receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Drug 3-Aminothiophene Derivative Drug->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition by 3-aminothiophene derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Compound Synthesis (3-Aminothiophene Scaffold) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity mechanistic Mechanistic Studies (e.g., Kinase Assay, Cell Cycle) cytotoxicity->mechanistic lead_selection Lead Compound Selection mechanistic->lead_selection xenograft Xenograft Tumor Model lead_selection->xenograft efficacy Efficacy & Toxicity Evaluation xenograft->efficacy

Caption: General workflow for preclinical evaluation of 3-aminothiophene drug candidates.

References

benchmarking the antibacterial spectrum of 3-amino-5-(4-chlorophenyl)thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, thiophene derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antibacterial spectrum of 3-aminothiophene derivatives, benchmarking their performance against established antibiotics.

While specific data on 3-amino-5-(4-chlorophenyl)thiophene derivatives is limited in publicly available research, this guide synthesizes findings on structurally related 3-aminothiophene analogues to provide a valuable reference for researchers in the field. The data presented is compiled from various studies investigating the antibacterial potential of substituted thiophenes.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of various thiophene derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for several thiophene derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside standard antibiotics for comparison.

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
Thiophene Derivative 1 (3-amino-thiophene-2-carboxamide analogue) Staphylococcus aureus-[1]
Bacillus subtilis-[1]
Escherichia coli-[1]
Pseudomonas aeruginosa-[1]
Thiophene Derivative 2 (Aryl-substituted thiophene) Acinetobacter baumannii (Colistin-Resistant)16 - 32[2][3][4]
Escherichia coli (Colistin-Resistant)8 - 32[2][3][4]
Thiophene Derivative 3 (Pyridine-substituted thiophene) Aspergillus fumigatusPotent Activity[5]
Syncephalastrum racemosumGood Activity[5]
Ampicillin Staphylococcus aureus-[1]
Bacillus subtilis-[1]
Escherichia coli-[1]
Pseudomonas aeruginosa-[1]
Ciprofloxacin Acinetobacter baumannii-[2]
Escherichia coli-[2]
Gentamicin Gram-positive bacteriaStandard[5]
Gram-negative bacteriaStandard[5]

Note: Specific MIC values for Thiophene Derivative 1 and Ampicillin were not provided in the referenced abstract in a quantitative format but were part of a comparative study.[1] Thiophene derivatives 2 and 3 represent classes of compounds from the cited literature.

Experimental Protocols

The determination of the antibacterial spectrum of novel compounds involves standardized methodologies to ensure reproducibility and comparability of results. The most common method cited in the literature is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.

  • A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton broth).

  • The bacterial suspension is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • Stock solutions of the test compounds (e.g., 3-aminothiophene derivatives) and standard antibiotics are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antibacterial evaluation of novel thiophene derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Antibacterial Screening start Starting Materials reaction Chemical Reaction (e.g., Gewald Reaction) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization compound_prep Compound Preparation (Stock Solutions) characterization->compound_prep Synthesized Derivatives mic_assay Broth Microdilution Assay (MIC Determination) compound_prep->mic_assay bacterial_prep Bacterial Culture Preparation bacterial_prep->mic_assay data_analysis Data Analysis (MIC Value Determination) mic_assay->data_analysis end Benchmarking Report data_analysis->end Comparative Analysis

Caption: Workflow for Synthesis and Antibacterial Evaluation.

This guide highlights the potential of 3-aminothiophene derivatives as a source of new antibacterial agents. Further research focusing on specific substitutions, such as the 5-(4-chlorophenyl) group, is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The provided protocols and workflow serve as a foundational resource for researchers embarking on the discovery and development of novel anti-infective drugs.

References

A Head-to-Head Comparison of 3-Amino-5-Arylthiophene-2-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, 3-amino-5-arylthiophene-2-carboxylic acid derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a head-to-head comparison of various derivatives, presenting key experimental data to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Comparative Analysis of Biological Activity

The biological efficacy of 3-amino-5-arylthiophene-2-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the aryl ring and the thiophene core. The following sections and tables summarize the quantitative data from various studies, offering a comparative perspective on their performance.

Anticancer Activity

Several derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Notably, modifications on the 5-aryl group and the 3-amino group have yielded compounds with potent antiproliferative activities.

A study focused on 2-amino-3,5-disubstituted thiophene derivatives identified compound 2c , featuring a 2-(2,5-dimethoxyphenyl)ethyl substituent at the 5-position and a cyano group at the 3-position, as a highly promising antitumor agent.[1] This compound exhibited potent activity against a wide panel of cancer cell lines, with IC50 values ranging from 17 to 130 nM.[1] The antiproliferative action of 2c was correlated with its ability to inhibit tubulin assembly.[1]

Another series of trisubstituted thiophene-3-carboxamide selenide derivatives were developed as EGFR kinase inhibitors with cytotoxic activity.[2] Compound 16e from this series demonstrated significant antiproliferative activity against selected cancer cell lines, with an IC50 value as low as 3.20 ± 0.12 μM in the HCT116 cell line.[2]

Compound ID5-Aryl/Alkyl Substituent3-SubstituentCancer Cell LineIC50 (µM)Reference
2c 2-(2,5-dimethoxyphenyl)ethylCyanoVarious0.017 - 0.130[1]
16e (structure not specified)Carboxamide selenideHCT1163.20 ± 0.12[2]
Enzyme Inhibition

Derivatives of this scaffold have shown significant inhibitory activity against various enzymes, including kinases and demethylases.

FTO Inhibition: A recent study identified 3-arylaminothiophenic-2-carboxylic acid derivatives as novel inhibitors of the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase implicated in acute myeloid leukemia (AML).[3] Compound 12o/F97 emerged as a potent FTO inhibitor with strong enzymatic inhibitory activity and potent antiproliferative activity in AML cell lines.[3] Notably, it exhibited selectivity for FTO over other demethylases like ALKBH5 and ALKBH3.[3]

Kinase Inhibition: The 2-amino-3-carboxy-4-phenylthiophene backbone has been explored for its potential as atypical protein kinase C (aPKC) inhibitors.[4] Structure-activity relationship studies revealed that electron-donating moieties on the C-4 aryl group were crucial for inhibitory activity.[4] In a different study, trisubstituted thiophene-3-carboxamide selenide derivatives were designed as EGFR kinase inhibitors, with compound 16e showing an impressive IC50 value of 94.44 ± 2.22 nM.[2]

Compound IDTarget EnzymeIC50 (nM)Reference
12o/F97 FTO(not specified)[3]
16e EGFR Kinase94.44 ± 2.22[2]
Antibacterial and Antioxidant Activity

The versatility of the 3-aminothiophene scaffold extends to antimicrobial and antioxidant activities. A study on novel thiophene-2-carboxamide derivatives demonstrated that 3-amino substituted compounds exhibited higher antibacterial and antioxidant activity compared to their 3-hydroxy and 3-methyl counterparts.[5]

Specifically, 3-aminothiophene-2-carboxamide derivatives 7a-c showed more potent antioxidant and antibacterial activity than the hydroxyl or methyl thiophene-2-carboxamide derivatives 3a-c and 5a-c .[5] Compound 7b , with a methoxy group substitution, displayed the highest antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] For antioxidant activity, compound 7a showed a significant inhibition of 62.0%, comparable to the standard ascorbic acid.[5]

Compound SeriesBiological ActivityKey FindingsReference
7a-c (3-amino)Antibacterial & AntioxidantMore potent than 3-hydroxy and 3-methyl derivatives.[5]
3a-c (3-hydroxy)Antibacterial & AntioxidantModerate activity.[5]
5a-c (3-methyl)Antibacterial & AntioxidantLowest activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay

These assays are employed to determine the inhibitory activity of compounds against specific kinases.

  • Assay Components: The assay typically includes the kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound in a buffer solution.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate by the kinase.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting inhibition against the compound concentration.

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.

FTO_Inhibition_Pathway FTO FTO (m6A Demethylase) A_mRNA mRNA (demethylated) FTO->A_mRNA Demethylation m6A_mRNA m6A-modified mRNA m6A_mRNA->FTO Substrate Oncogenes Oncogene Expression (e.g., MYC) A_mRNA->Oncogenes Increased Stability & Translation Leukemia Leukemia Progression Oncogenes->Leukemia Compound_12o_F97 3-Arylaminothiophenic Acid Derivative (e.g., 12o/F97) Compound_12o_F97->FTO Inhibition

Caption: FTO inhibition by 3-arylaminothiophenic acid derivatives.

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Arrest leads to Compound_2c 2-Amino-3-cyano-5-aryl- ethylthiophene Derivative (e.g., 2c) Compound_2c->Tubulin Inhibition of Polymerization

Caption: Inhibition of tubulin polymerization by 2-aminothiophene derivatives.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with Thiophene Derivatives Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Confirming the Mechanism of Action of a 3-Aminothiophene-Based Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel 3-aminothiophene-based compound, designated as Compound AT-752 , with the well-known non-selective kinase inhibitor, Staurosporine. The focus is on elucidating the mechanism of action of Compound AT-752 as a protein kinase inhibitor through detailed experimental protocols and comparative data analysis. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to 3-Aminothiophene-Based Compounds

3-Aminothiophene derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3] The thiophene ring serves as a valuable scaffold for the development of therapeutic agents targeting a wide range of biological pathways.[4][5] Notably, thieno[2,3-d]pyrimidine derivatives, a class of fused 3-aminothiophenes, have been extensively explored as potent inhibitors of various protein kinases, making them promising candidates for anticancer therapies.[6][7] Protein kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7][8]

Compound AT-752 , a novel thieno[2,3-d]pyrimidine derivative, has been designed to exhibit inhibitory activity against specific protein kinases. This guide outlines the experimental approach to confirm its mechanism of action and compares its inhibitory profile with Staurosporine.

Comparative Analysis of Kinase Inhibition

To characterize the inhibitory potential of Compound AT-752, its activity was assessed against a panel of protein kinases and compared with Staurosporine. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, were determined using a luminescence-based in vitro kinase activity assay.[9]

Data Presentation

The inhibitory activities of Compound AT-752 and Staurosporine against a selection of kinases are summarized in the table below. The data demonstrates that while Staurosporine exhibits broad-spectrum, potent inhibition across multiple kinases, Compound AT-752 displays a more selective inhibitory profile.

Kinase TargetCompound AT-752 IC50 (nM)Staurosporine IC50 (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015
Table 1: Inhibitory activity of Compound AT-752 against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[9]

Experimental Protocols

Detailed methodologies for the key experiments performed to ascertain the mechanism of action of Compound AT-752 are provided below.

1. In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.[9]

  • Materials:

    • Kinase of interest (e.g., Kinase A)

    • Kinase substrate peptide

    • ATP

    • Compound AT-752 and Staurosporine

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 96-well or 384-well plates

  • Protocol:

    • Compound Preparation: Prepare a 10 mM stock solution of Compound AT-752 and Staurosporine in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

    • Kinase Reaction:

      • In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.[9]

      • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[9]

      • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[9]

      • Incubate the plate at 30°C for 60 minutes.[9]

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

      • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

    • Data Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[10][11][12]

  • Materials:

    • Cell line expressing the target kinase

    • Compound AT-752

    • Phosphate-buffered saline (PBS)

    • Lysis buffer

    • BCA assay reagents

    • Antibodies for the target protein for Western blot analysis

  • Protocol:

    • Cell Treatment: Treat intact cells with either Compound AT-752 or a vehicle control (DMSO) and incubate for a predetermined time (e.g., 1-3 hours).[13]

    • Heat Treatment:

      • Aliquot the cell suspensions into PCR tubes.

      • Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[10]

      • Immediately cool the tubes on ice for 3 minutes.[10]

    • Cell Lysis and Protein Quantification:

      • Lyse the cells by adding lysis buffer and incubating on ice.[10]

      • Centrifuge the lysates at high speed to pellet aggregated proteins.[10]

      • Collect the supernatant containing the soluble protein fraction.[10]

      • Determine the protein concentration of each sample using a BCA assay and normalize the concentrations.[10]

    • Protein Analysis (Western Blot):

      • Separate the soluble protein fractions by SDS-PAGE and transfer to a PVDF membrane.[14]

      • Probe the membrane with a primary antibody specific to the target kinase, followed by a secondary antibody.[14]

      • Visualize the protein bands and quantify their intensity.

    • Data Analysis:

      • Plot the amount of soluble target protein as a function of temperature to generate a melt curve.[10] A shift in the melt curve to higher temperatures in the presence of Compound AT-752 indicates target engagement and stabilization.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Downstream Substrate Kinase_B->Substrate Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Substrate->Transcription Promotes AT752 Compound AT-752 AT752->Kinase_A Inhibits Staurosporine Staurosporine Staurosporine->Kinase_A Staurosporine->Kinase_B G A 1. Prepare serial dilution of Compound AT-752 B 2. Add compound and kinase to 96-well plate A->B C 3. Incubate for 10 min B->C D 4. Initiate reaction with ATP/Substrate mixture C->D E 5. Incubate at 30°C for 60 min D->E F 6. Add ADP-Glo™ Reagent E->F G 7. Add Kinase Detection Reagent F->G H 8. Measure Luminescence G->H I 9. Calculate IC50 H->I G A 1. Treat cells with Compound AT-752 or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and centrifuge to pellet aggregates B->C D 4. Collect soluble protein fraction C->D E 5. Analyze by Western Blot for target protein D->E F 6. Quantify band intensity and plot melt curve E->F

References

Comparative Analysis of 3-Amino-5-arylthiophene-2-carboxylic Acid Derivatives in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a statistical analysis and comparison of screening results for compounds structurally related to 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid. This document summarizes key experimental data and outlines detailed protocols for relevant assays.

The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The specific compound, this compound, serves as a key building block in the synthesis of novel therapeutic agents. While specific screening data for this exact molecule is not extensively published, a robust body of literature exists for structurally similar 3-aminothiophene-2-carboxamide and other thiophene derivatives. This guide focuses on the performance of these related compounds, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Fat Mass and Obesity-associated protein (FTO), both significant targets in oncology.

Performance Comparison of Thiophene Derivatives

The following tables summarize the in vitro efficacy of various thiophene derivatives against cancer cell lines and specific protein targets, providing a baseline for comparison.

Table 1: Anti-proliferative Activity of Thiophene Derivatives in Cancer Cell Lines
Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 5 HepG-2 (Liver Cancer)0.59Sorafenib1.36
Derivative 21 HepG-2 (Liver Cancer)0.80Sorafenib1.36
Compound 3b HepG-2 (Liver Cancer)3.105Doxorubicin-
Compound 4c HepG-2 (Liver Cancer)3.023Doxorubicin-
Compound 3b PC-3 (Prostate Cancer)2.15Doxorubicin-
Compound 4c PC-3 (Prostate Cancer)3.12Doxorubicin-
Compound 12o/F97 MV4-11 (AML)---

IC50 values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency. Data is compiled from multiple sources for comparison.

Table 2: Enzymatic Inhibition by Thiophene Derivatives
Compound IDTarget EnzymeIC50 (µM)
Derivative 5 VEGFR-20.59
Derivative 21 VEGFR-21.29
Compound 4c VEGFR-20.075
Compound 3b VEGFR-20.126
Compound 12o/F97 FTO-

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Key Signaling Pathways

Thiophene derivatives have been shown to modulate critical signaling pathways involved in cancer progression, such as angiogenesis and epigenetic regulation.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes Thiophene Thiophene Derivative (e.g., Compound 4c) Thiophene->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by thiophene derivatives.

FTO_Pathway m6A_mRNA m6A-modified mRNA FTO FTO Demethylase m6A_mRNA->FTO Substrate mRNA_demethylated Demethylated mRNA FTO->mRNA_demethylated Catalyzes Oncogenes Oncogene Expression (e.g., MYC, RARA) mRNA_demethylated->Oncogenes Leads to increased Leukemia Leukemia Progression Oncogenes->Leukemia Thiophene Thiophene Derivative (e.g., 12o/F97) Thiophene->FTO Inhibits

Caption: FTO-mediated mRNA demethylation and its inhibition by thiophene compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from published studies on thiophene derivatives.

In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM MnCl2, 0.1 mM Na3VO4, 2 mM DTT, pH 7.4)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Add 5 µL of kinase buffer containing the VEGFR-2 enzyme to each well of a 96-well plate.

  • Add 2.5 µL of the test compound at various concentrations (typically a serial dilution).

  • Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

VEGFR2_Assay_Workflow A Add VEGFR-2 Enzyme and Buffer to Plate B Add Test Compound A->B C Add ATP and Substrate to Initiate Reaction B->C D Incubate at 30°C C->D E Stop Reaction and Add Detection Reagents D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG-2, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro FTO Inhibition Assay

This assay measures the inhibition of FTO's N6-methyladenosine (m6A) demethylase activity.

Materials:

  • Recombinant human FTO protein

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • m6A-containing single-stranded RNA or DNA oligonucleotide substrate

  • Test compounds (dissolved in DMSO)

  • Formaldehyde solution (to quench the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing FTO protein, assay buffer, and the test compound at various concentrations in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the m6A-containing oligonucleotide substrate.

  • Incubate the reaction at 37°C for 1 hour.

  • Quench the reaction by adding formaldehyde.

  • Digest the oligonucleotide substrate to single nucleosides using appropriate enzymes (e.g., nuclease P1 and alkaline phosphatase).

  • Analyze the ratio of adenosine to m6A using a validated LC-MS/MS method.

  • Calculate the percent inhibition of FTO activity for each compound concentration and determine the IC50 value.

This guide provides a comparative overview based on available data for the structural class of 3-amino-5-arylthiophene-2-carboxylic acids. Further direct screening of this compound is warranted to fully elucidate its specific biological activity profile.

Safety Operating Guide

Proper Disposal of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal Actions

This document provides detailed procedural guidance for the safe and compliant disposal of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid and its associated waste. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personnel safety and environmental protection.

Waste StreamProper Disposal ContainerKey Action
Solid this compound Labeled "Halogenated Organic Solid Waste"Segregate from non-halogenated waste.
Contaminated Labware (gloves, wipes, etc.) Labeled "Halogenated Organic Solid Waste"Double-bag and seal.
Solutions of the Compound Labeled "Halogenated Organic Liquid Waste"Segregate from non-halogenated liquid waste. Do not mix with aqueous or incompatible waste streams.
Empty Stock Containers Varies (see protocol)Triple rinse with a suitable solvent; dispose of rinse as hazardous waste. Deface label before discarding container.

Hazard Assessment and Identification

Crucially, due to the presence of a chlorine atom on the phenyl ring, this compound must be treated as a halogenated organic waste. This classification is critical because halogenated wastes require specific, often more costly, disposal methods like incineration at specialized facilities and must not be mixed with non-halogenated solvent streams.[2][3][4][5]

Personal Protective Equipment (PPE) During Disposal

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: Use a fume hood when handling powders or creating solutions to avoid inhaling dust or vapors[1][6].

Segregation and Collection: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in managing this chemical waste. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs[4][7][8].

Experimental Protocol for Waste Segregation:

  • Designate Waste Containers: Before starting any experiment, prepare and clearly label dedicated waste containers.

  • Halogenated vs. Non-Halogenated:

    • Use a container explicitly labeled "HALOGENATED ORGANIC WASTE" for all waste streams containing this compound.[3][9] This includes the pure compound, solutions, and contaminated materials.

    • Use a separate container labeled "NON-HALOGENATED ORGANIC WASTE" for any organic solvents or reagents used in the process that do not contain halogens (e.g., acetone, ethanol, hexane)[2].

  • Solid vs. Liquid:

    • Solid Waste: Collect unused or waste this compound powder, along with contaminated items like weighing paper, gloves, and absorbent pads, in a robust, sealable container or a double-bagged waste receptacle labeled as "Halogenated Organic Solid Waste."[7]

    • Liquid Waste: Collect any solutions containing the compound in a compatible, leak-proof container with a screw-top cap, labeled "Halogenated Organic Liquid Waste."[5][9]

  • Avoid Contamination: Never mix halogenated waste with heavy metals, strong acids or bases, or aqueous solutions in the same container.[2]

Step-by-Step Disposal Procedures

Workflow for Disposal of this compound

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Contaminated Labware Stream cluster_storage Storage & Pickup A Identify Waste: 3-amino-5-(4-chlorophenyl) thiophene-2-carboxylic Acid B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste solid, liquid, or contaminated labware? B->C D Place in container labeled 'HALOGENATED ORGANIC SOLID WASTE' C->D Solid E Place in container labeled 'HALOGENATED ORGANIC LIQUID WASTE' C->E Liquid F Place in 'HALOGENATED ORGANIC SOLID WASTE' container C->F Labware G Ensure waste container is securely capped and stored in a designated Satellite Accumulation Area (SAA) D->G E->G F->G H Contact Environmental Health & Safety (EHS) for waste pickup G->H

Caption: Decision workflow for proper disposal of the specified chemical waste.

Protocol for Unused or Waste Solid Compound:

  • Work Area: Conduct all handling within a chemical fume hood to minimize inhalation risk.

  • Transfer: Carefully transfer the solid waste into a designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe down the spatula and any surfaces with a suitable solvent (e.g., ethanol) and dispose of the wipe in the same solid waste container.

  • Seal: Securely close the waste container.

Protocol for Contaminated Labware (e.g., gloves, wipes, pipette tips):

  • Collection: Place all contaminated disposable items directly into the "Halogenated Organic Solid Waste" container.

  • Sharps: Needles or broken glass must be placed in a designated sharps container first.[7]

  • Seal: Ensure the container is sealed to prevent vapors from escaping.

Protocol for Solutions Containing the Compound:

  • Transfer: Pour the liquid waste into a designated "Halogenated Organic Liquid Waste" container. Use a funnel to prevent spills.

  • Headspace: Do not fill the container completely; leave at least 10% headspace to allow for vapor expansion.

  • Seal: Tightly screw the cap on the container.

  • Prohibition: Never dispose of this liquid waste down the sink.[10][11]

Protocol for Empty Stock Containers:

  • Rinsing: An empty container that held this compound must be treated as hazardous waste.[10]

  • Procedure: Triple rinse the container with a small amount of a suitable solvent (like acetone or ethanol).

  • Rinse Disposal: Collect the rinseate and dispose of it as "Halogenated Organic Liquid Waste."[10]

  • Final Disposal: Once rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[10]

Storage and Final Disposal

  • Satellite Accumulation Area (SAA): Store all sealed and properly labeled hazardous waste containers in a designated SAA within your laboratory.[8][12] This area must be at or near the point of generation.

  • Secondary Containment: Place waste containers in a secondary containment bin to mitigate potential leaks or spills.

  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[12] Do not attempt to transport or dispose of the chemical waste yourself.

References

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Retrosynthesis Analysis

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Reactant of Route 1
3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid
Reactant of Route 2
3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid

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